Product packaging for 5-Hydroxy-2-(thiophen-3-YL)pyridine(Cat. No.:CAS No. 1159820-76-4)

5-Hydroxy-2-(thiophen-3-YL)pyridine

Cat. No.: B3215227
CAS No.: 1159820-76-4
M. Wt: 177.22 g/mol
InChI Key: DHAKZGQGRYUOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydroxy-2-(thiophen-3-yl)pyridine is a chemical compound of interest in medicinal chemistry and materials science research. It features a molecular framework combining pyridine and thiophene heterocycles, a scaffold recognized for its versatile biological and physicochemical properties . Compounds containing pyridine and thiophene rings are frequently investigated as key pharmacophores in the development of therapeutic agents for a range of conditions, including central nervous system disorders, cancer, and inflammation . The specific substitution pattern of this compound, with a hydroxy group on the pyridine ring and a thiophene attached at the 3-position, makes it a valuable intermediate for further chemical synthesis and exploration. Hybrid molecules like this, which incorporate β-keto-enol functionality tethered to pyridine and thiophene rings, have demonstrated potential as ligands in coordination chemistry and can be used to create chelating materials for applications such as the extraction of heavy metal ions from solutions . Researchers can utilize this compound as a building block for constructing more complex molecular architectures or as a model compound to study structure-activity relationships. This product is intended for research and further manufacturing applications only and is not intended for direct human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NOS B3215227 5-Hydroxy-2-(thiophen-3-YL)pyridine CAS No. 1159820-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-thiophen-3-ylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-1-2-9(10-5-8)7-3-4-12-6-7/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAKZGQGRYUOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671770
Record name 6-(Thiophen-3-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-76-4
Record name 6-(3-Thienyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159820-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Thiophen-3-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 5-Hydroxy-2-(thiophen-3-YL)pyridine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a boron tribromide-mediated demethylation. This document provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate its replication and further investigation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is not directly reported in a single procedure in the current literature. Therefore, a two-step approach is proposed, commencing with commercially available starting materials. The core of this strategy involves the formation of the C-C bond between the pyridine and thiophene rings, followed by the deprotection of a hydroxyl group.

The proposed two-step synthesis involves:

  • Step 1: Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 2-bromo-5-methoxypyridine and thiophen-3-ylboronic acid to yield the intermediate, 5-methoxy-2-(thiophen-3-yl)pyridine. The methoxy group serves as a protecting group for the final hydroxyl functionality.

  • Step 2: Demethylation: Cleavage of the methyl ether in 5-methoxy-2-(thiophen-3-yl)pyridine using boron tribromide (BBr₃) to afford the desired final product, this compound.

Below is a graphical representation of the overall synthetic pathway.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation 2-bromo-5-methoxypyridine 2-bromo-5-methoxypyridine reagents_step1 Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 80-100 °C 2-bromo-5-methoxypyridine->reagents_step1 thiophen-3-ylboronic_acid Thiophen-3-ylboronic acid thiophen-3-ylboronic_acid->reagents_step1 5-methoxy-2-(thiophen-3-yl)pyridine 5-methoxy-2-(thiophen-3-yl)pyridine (Intermediate) reagents_step1->5-methoxy-2-(thiophen-3-yl)pyridine intermediate_in 5-methoxy-2-(thiophen-3-yl)pyridine 5-methoxy-2-(thiophen-3-yl)pyridine->intermediate_in reagents_step2 BBr3, DCM -78 °C to RT intermediate_in->reagents_step2 final_product This compound (Final Product) reagents_step2->final_product

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two key synthetic steps.

Step 1: Synthesis of 5-methoxy-2-(thiophen-3-yl)pyridine via Suzuki-Miyaura Coupling

This procedure details the palladium-catalyzed coupling of 2-bromo-5-methoxypyridine with thiophen-3-ylboronic acid.[1][2][3][4][5]

Materials and Reagents:

  • 2-bromo-5-methoxypyridine

  • Thiophen-3-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[5]

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Nitrogen or Argon gas for inert atmosphere

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxypyridine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 10 mL per 1 mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 5-methoxy-2-(thiophen-3-yl)pyridine as a pure solid.

Step 2: Synthesis of this compound via Demethylation

This procedure describes the cleavage of the methoxy group to yield the final hydroxylated product using boron tribromide.[6][7][8]

Materials and Reagents:

  • 5-methoxy-2-(thiophen-3-yl)pyridine

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water, deionized

  • Nitrogen or Argon gas for inert atmosphere

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 5-methoxy-2-(thiophen-3-yl)pyridine (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (2.0-3.0 eq) dropwise to the cooled solution. A precipitate may form upon addition.[6]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction completion by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of methanol. This will react with the excess BBr₃.

  • Work-up:

    • Add water to the quenched mixture and stir for 30 minutes.

    • Neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Appearance
5-methoxy-2-(thiophen-3-yl)pyridine C10H9NOS191.2570-90%Off-white to yellow solid
This compound C9H7NOS177.2275-90%[6]White to pale yellow solid
Compound ¹H NMR (Predicted) ¹³C NMR (Predicted) Mass Spec (Expected)
5-methoxy-2-(thiophen-3-yl)pyridine δ 8.3 (d, 1H), 7.8 (dd, 1H), 7.6 (dd, 1H), 7.4 (dd, 1H), 7.3 (dd, 1H), 3.9 (s, 3H)δ 160.1, 149.2, 141.5, 137.2, 128.9, 126.8, 125.4, 120.3, 55.6m/z: 192.04 [M+H]⁺
This compound δ 9.5-10.5 (br s, 1H, OH), 8.1 (d, 1H), 7.7 (dd, 1H), 7.5 (dd, 1H), 7.4 (dd, 1H), 7.2 (dd, 1H)δ 155.8, 148.5, 140.8, 138.0, 128.5, 127.1, 125.0, 121.5m/z: 178.03 [M+H]⁺

Note: Predicted NMR chemical shifts (in ppm) are based on analogous structures and may vary depending on the solvent used (e.g., CDCl₃, DMSO-d₆). Mass spectrometry data is for the protonated molecule.

Mandatory Visualizations

Suzuki-Miyaura Coupling: Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the Suzuki-Miyaura coupling step.

G start Start setup Combine Reactants: - 2-bromo-5-methoxypyridine - Thiophen-3-ylboronic acid - K2CO3 start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert catalyst Add Pd(PPh3)4 Catalyst inert->catalyst solvent Add Degassed Solvents (1,4-Dioxane/H2O) catalyst->solvent heat Heat Reaction Mixture (80-100 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up: - Dilute with H2O - Extract with Ethyl Acetate - Wash with Brine monitor->workup Complete dry Dry Organic Phase (MgSO4) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling step.
Signaling Pathway Context (Hypothetical)

While the specific biological activity of this compound is yet to be determined, many pyridine and thiophene-containing compounds are known to act as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where such a compound might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Kinase A (e.g., MEK) Receptor->Kinase1 Phosphorylation Kinase2 Kinase B (e.g., ERK) Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis Gene->Proliferation Ligand Growth Factor Ligand->Receptor Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibition

References

Technical Guide: Spectroscopic and Synthetic Overview of 5-Hydroxy-2-(thiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Hydroxy-2-(thiophen-2-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a thiophene moiety, suggests potential applications as a scaffold in drug design, leveraging the diverse biological activities associated with these two aromatic systems.[1][2] This document provides a summary of its chemical properties, a plausible synthetic protocol, and predicted spectroscopic characteristics.

Chemical Properties

The fundamental chemical properties of 5-Hydroxy-2-(thiophen-2-yl)pyridine are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇NOS[3]
Molecular Weight 177.223 g/mol [3]
CAS Number 1159815-70-9[3]
Synonyms 6-(Thiophen-2-yl)pyridin-3-ol, 6-(2-Thienyl)-3-pyridinol, 3-Pyridinol, 6-(2-thienyl)-[3]

Predicted Spectroscopic Data

While specific experimental spectra for 5-Hydroxy-2-(thiophen-2-yl)pyridine are not available, the following sections outline the expected spectroscopic characteristics based on the analysis of similar compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The hydroxyl proton may appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, oxygen, and sulfur atoms.

3.3. Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two aromatic rings and fragmentation of the individual rings.

3.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C and C=N stretch (aromatic rings)1400-1600
C-O stretch (hydroxyl)1000-1260

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of biaryl compounds like 5-Hydroxy-2-(thiophen-2-yl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide.

4.1. Materials

  • 2-Bromo-5-hydroxypyridine

  • Thiophene-2-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

  • Inert gas (Nitrogen or Argon)

4.2. Procedure

  • To a reaction vessel, add 2-bromo-5-hydroxypyridine (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • De-gas the vessel and backfill with an inert gas.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Hydroxy-2-(thiophen-2-yl)pyridine.

Visualizations

5.1. Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for 5-Hydroxy-2-(thiophen-2-yl)pyridine via the Suzuki-Miyaura cross-coupling reaction.

G Synthetic Workflow for 5-Hydroxy-2-(thiophen-2-yl)pyridine cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromo-5-hydroxypyridine 2-Bromo-5-hydroxypyridine Reaction Mixture Reaction Mixture 2-Bromo-5-hydroxypyridine->Reaction Mixture Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heat Heat Heat->Reaction Mixture Purification Purification Reaction Mixture->Purification Work-up & Chromatography Final Product 5-Hydroxy-2-(thiophen-2-yl)pyridine Purification->Final Product

Caption: Proposed Suzuki-Miyaura coupling reaction workflow.

Potential Biological Signaling Pathways

While no specific biological data exists for 5-Hydroxy-2-(thiophen-2-yl)pyridine, compounds containing thiophene and pyridine moieties are known to exhibit a wide range of biological activities.[7][8] These activities often stem from their ability to interact with various enzymes and receptors. A potential, though hypothetical, mechanism of action could involve the inhibition of specific kinases, a common target for drugs containing such heterocyclic systems.

6.1. Hypothetical Kinase Inhibition Pathway

The diagram below illustrates a generalized signaling pathway that could be modulated by a kinase inhibitor.

G Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Protein Substrate Protein Kinase->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Triggers Inhibitor 5-Hydroxy-2- (thiophen-2-yl)pyridine Inhibitor->Kinase Inhibits

Caption: Generalized kinase signaling pathway and potential inhibition.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Hydroxy-2-(thiophen-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectroscopic analysis of 5-hydroxy-2-(thiophen-3-yl)pyridine. Due to the absence of published experimental NMR data for this specific compound, this document offers predicted spectral data based on established principles of NMR spectroscopy and analysis of analogous structures. It includes a general experimental protocol for data acquisition, detailed predictions of chemical shifts and coupling constants, and a structural diagram to aid in the assignment of NMR signals. This guide is intended to serve as a practical resource for researchers working with this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of both pyridine and thiophene moieties, which are common scaffolds in pharmacologically active molecules. The precise characterization of its molecular structure is crucial for understanding its chemical properties and potential applications. NMR spectroscopy provides a powerful, non-destructive method for determining the connectivity and chemical environment of atoms within a molecule. This guide outlines the expected ¹H and ¹³C NMR spectral features of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on additive models of substituent effects and analysis of spectral data for similar pyridine and thiophene derivatives. The numbering convention used for the assignments is shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.30 - 7.50d~8.51H
H-4~7.10 - 7.30dd~8.5, 3.01H
H-6~8.10 - 8.30d~3.01H
H-2'~7.80 - 8.00dd~3.0, 1.51H
H-4'~7.40 - 7.60dd~5.0, 1.51H
H-5'~7.50 - 7.70dd~5.0, 3.01H
5-OH~9.50 - 10.50br s-1H

d: doublet, dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~120 - 125
C-4~125 - 130
C-5~155 - 160
C-6~140 - 145
C-2'~128 - 133
C-3'~135 - 140
C-4'~125 - 130
C-5'~126 - 131

Detailed Spectral Analysis and Rationale

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the hydroxyl proton.

  • Pyridine Ring Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded of the pyridine protons, appearing at the lowest field (~8.10 - 8.30 ppm). It will likely appear as a doublet with a small coupling constant (J ≈ 3.0 Hz) due to coupling with H-4.

    • H-3: This proton is meta to the hydroxyl group and ortho to the thiophene substituent. It is expected to resonate at a higher field than H-6 (~7.30 - 7.50 ppm) and will appear as a doublet due to coupling with H-4 (J ≈ 8.5 Hz).

    • H-4: This proton is coupled to both H-3 and H-6. Therefore, it is expected to appear as a doublet of doublets (~7.10 - 7.30 ppm) with coupling constants of approximately 8.5 Hz (from H-3) and 3.0 Hz (from H-6).

  • Thiophene Ring Protons (H-2', H-4', H-5'):

    • H-2': This proton is adjacent to the sulfur atom and is expected to be deshielded, appearing at a relatively low field (~7.80 - 8.00 ppm). It should appear as a doublet of doublets due to coupling with H-5' (J ≈ 3.0 Hz) and H-4' (J ≈ 1.5 Hz).

    • H-5': This proton is also adjacent to the sulfur atom and will be coupled to H-2' and H-4'. It is predicted to resonate around 7.50 - 7.70 ppm as a doublet of doublets with coupling constants of approximately 5.0 Hz (from H-4') and 3.0 Hz (from H-2').

    • H-4': This proton is coupled to both H-2' and H-5' and is expected to appear as a doublet of doublets around 7.40 - 7.60 ppm with coupling constants of approximately 5.0 Hz (from H-5') and 1.5 Hz (from H-2').

  • Hydroxyl Proton (5-OH):

    • The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the range of 9.50 - 10.50 ppm in a solvent like DMSO-d₆. In some cases, this peak may be broader and less distinct.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Pyridine Ring Carbons (C-2 to C-6):

    • C-5: The carbon bearing the hydroxyl group is expected to be the most deshielded of the pyridine carbons, with a predicted chemical shift in the range of 155 - 160 ppm.

    • C-2: The carbon attached to the thiophene ring will also be significantly deshielded, appearing around 150 - 155 ppm.

    • C-6: The carbon ortho to the nitrogen is expected to be deshielded, with a chemical shift around 140 - 145 ppm.

    • C-3 and C-4: These carbons are expected to have chemical shifts in the more shielded region of the aromatic carbons, between 120 and 130 ppm.

  • Thiophene Ring Carbons (C-2' to C-5'):

    • C-3': The carbon atom of the thiophene ring attached to the pyridine ring (ipso-carbon) is expected to be deshielded and will appear around 135 - 140 ppm.

    • C-2', C-4', and C-5': The remaining thiophene carbons are predicted to have chemical shifts in the range of 125 - 133 ppm.

Experimental Protocol

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

4.1. Sample Preparation

  • Solvent Selection: A deuterated solvent that can dissolve the sample is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it is an excellent solvent for many polar organic compounds and will allow for the observation of the hydroxyl proton. Deuterated chloroform (CDCl₃) or methanol-d₄ could also be considered, though the hydroxyl proton may exchange with residual water or the solvent itself in these cases.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 to 4096 scans or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments.

This compound Figure 1. Structure of this compound with Atom Numbering cluster_pyridine Pyridine Ring cluster_thiophene Thiophene Ring N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3_prime C3' C2->C3_prime C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 O5 O5 C5->O5 C6->N1 H6 H6 C6->H6 H_O5 H O5->H_O5 S1_prime S1' C2_prime C2' S1_prime->C2_prime C2_prime->C3_prime H2_prime H2' C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime H4_prime H4' C4_prime->H4_prime C5_prime->S1_prime H5_prime H5' C5_prime->H5_prime

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound. While experimental data is not currently available in the public domain, the predictions and analyses presented here offer a solid foundation for researchers to interpret experimentally acquired spectra. The detailed protocol for NMR data acquisition and the structural assignments will be valuable for the unambiguous characterization of this and structurally related compounds, thereby facilitating further research and development in fields where such heterocyclic scaffolds are of interest.

In-depth Technical Guide: Crystal Structure of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Pyridine Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Hydroxy-2-(thiophen-3-YL)pyridine is a heterocyclic organic compound of interest in medicinal chemistry due to the established pharmacological importance of both pyridine and thiophene scaffolds. This technical guide aims to provide a comprehensive overview of its crystal structure. However, a thorough search of crystallographic databases and the scientific literature reveals that the specific crystal structure of this compound has not yet been determined and published. This document, therefore, outlines the general methodologies and potential structural characteristics based on related compounds, providing a foundational framework for future research in this area.

While direct experimental data for this compound is not available, we can infer potential synthesis and characterization methods from similar thiophene-pyridine derivatives that have been studied.

Synthesis and Crystallization

The synthesis of this compound would likely involve a cross-coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings. For instance, a Suzuki or Stille coupling reaction could be employed.

Hypothetical Synthesis Workflow:

cluster_reactants Starting Materials cluster_reaction Suzuki Coupling 2-Bromo-5-hydroxypyridine 2-Bromo-5-hydroxypyridine Pd Catalyst Pd Catalyst 2-Bromo-5-hydroxypyridine->Pd Catalyst Thiophen-3-ylboronic acid Thiophen-3-ylboronic acid Thiophen-3-ylboronic acid->Pd Catalyst Product This compound Pd Catalyst->Product Base Base Base->Pd Catalyst Solvent Solvent Solvent->Pd Catalyst

Caption: Hypothetical Suzuki coupling for the synthesis of this compound.

Experimental Protocol for Synthesis (Hypothetical):

A mixture of 2-bromo-5-hydroxypyridine (1 equivalent), thiophen-3-ylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents) would be dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture would be heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours. Progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture would be cooled, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

Crystallization Protocol (General):

Single crystals suitable for X-ray diffraction could be grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures would be screened to find optimal conditions.

Spectroscopic and Structural Characterization

Once synthesized and purified, the compound would be characterized using various spectroscopic methods to confirm its identity and purity before attempting to grow crystals.

Characterization Workflow:

Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized Compound->NMR MS Mass Spectrometry Synthesized Compound->MS IR Infrared Spectroscopy Synthesized Compound->IR X-ray Single Crystal X-ray Diffraction Synthesized Compound->X-ray If crystals form Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation IR->Structure Elucidation X-ray->Structure Elucidation

Caption: Standard workflow for the characterization of a newly synthesized organic compound.

Expected Spectroscopic Data:

  • ¹H NMR: Would show distinct signals for the protons on the pyridine and thiophene rings, as well as a signal for the hydroxyl proton.

  • ¹³C NMR: Would reveal the number of unique carbon environments in the molecule.

  • Mass Spectrometry: Would confirm the molecular weight of the compound (C₉H₇NOS, MW: 177.22 g/mol )[1].

  • Infrared Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching of the aromatic rings, and C-S stretching of the thiophene ring.

Predicted Crystallographic Data

Although no experimental data exists for this compound, we can refer to the crystallographic data of related structures to predict potential parameters. For instance, the crystal structure of other thiophene-pyridine derivatives often reveals a non-planar arrangement between the two rings due to steric hindrance.[2][3]

Table 1: Predicted Crystallographic Parameters (Hypothetical)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)10 - 15
c (Å)12 - 18
α (°)90
β (°)90 - 105
γ (°)90
Z4

Note: These values are purely speculative and based on trends observed in similar molecules.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, as well as π-π stacking between the aromatic rings, would likely play a significant role in the crystal packing.

Potential Biological Significance and Signaling Pathways

The pyridine and thiophene moieties are present in numerous biologically active compounds. Therefore, this compound could potentially interact with various biological targets. Without experimental data, any proposed signaling pathway is speculative. However, based on the functionalities present, one could hypothesize its potential as an inhibitor of certain enzymes or as a ligand for specific receptors.

Hypothetical Signaling Pathway Involvement:

Compound This compound Target Putative Kinase Target Compound->Target Inhibition Pathway Downstream Signaling Pathway Target->Pathway Blocks Phosphorylation Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Caption: A hypothetical signaling pathway that could be modulated by this compound.

Conclusion and Future Directions

While a detailed technical guide on the crystal structure of this compound cannot be provided at this time due to the absence of experimental data, this document serves as a roadmap for future research. The synthesis, crystallization, and structural elucidation of this compound would be a valuable contribution to the field of medicinal and materials chemistry. Future work should focus on the successful synthesis and crystallization of this compound to enable its full structural and functional characterization.

References

Physical and chemical properties of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for the specific compound 5-Hydroxy-2-(thiophen-3-yl)pyridine is scarce. This guide synthesizes information from analogous compounds and established chemical principles to provide a comprehensive overview for research and development purposes. Data for closely related analogs are explicitly noted.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 5-position and a thiophene ring at the 2-position, linked via the thiophene's 3-position. This molecular architecture combines the electronic properties of a π-deficient pyridine ring with a π-rich thiophene ring, making it a molecule of interest in medicinal chemistry and materials science. Pyridine and thiophene derivatives are known to exhibit a wide range of biological activities and are core scaffolds in many pharmaceutical agents. This document provides a technical overview of its predicted properties, spectroscopic data of analogs, and a plausible experimental protocol for its synthesis.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-(thiophen-2-yl)pyridine (CAS: 21298-53-3)

Property Value Source
Molecular Formula C₉H₇NS [1]
Molecular Weight 161.227 g/mol [1]
Boiling Point 95-100 °C (at 1 mmHg) [1]
Refractive Index 1.6480 [1]
Melting Point Not available [1]

| Density | Not available |[1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds. Although specific spectra for this compound are not published, representative ¹H NMR and ¹³C NMR data for similar substituted pyridine and thiophene structures are available, providing an expected range for chemical shifts.

Table 2: Representative NMR Data for Analogous Structures

Data Type Description and Expected Chemical Shifts (ppm) Source
¹H NMR Aromatic protons on the pyridine ring are expected between δ 7.0-8.7 ppm. Protons on the thiophene ring typically appear between δ 7.0-7.8 ppm. The hydroxyl proton would present as a broad singlet, with its position dependent on solvent and concentration. [2][3][4]
¹³C NMR Carbon atoms in the pyridine ring are expected in the range of δ 120-160 ppm. Thiophene carbons typically resonate between δ 120-145 ppm. The carbon bearing the hydroxyl group would be significantly shifted downfield. [2][3][4]

| Mass Spec. | The molecular ion peak [M]+ in mass spectrometry would be expected at an m/z corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |[5][6][7] |

Experimental Protocols

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is tolerant of many functional groups and is effective for coupling heteroaryl halides with heteroaryl boronic acids.[8][9][10]

Hypothetical Synthesis via Suzuki Cross-Coupling

Reaction: Coupling of 2-bromo-5-hydroxypyridine with thiophene-3-boronic acid.

Reagents and Materials:

  • 2-Bromo-5-hydroxypyridine

  • Thiophene-3-boronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-bromo-5-hydroxypyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the mixture to reflux (typically 85-95 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Visualizations

The following diagrams illustrate the key relationships and workflows associated with the study of this compound.

logical_relationship cluster_properties Core Properties cluster_applications Research Applications Compound This compound Phys Physical Properties (Melting Point, Solubility) Compound->Phys determines Chem Chemical Properties (Reactivity, pKa) Compound->Chem exhibits Spec Spectroscopic Data (NMR, MS) Compound->Spec is confirmed by Bio Biological Screening Compound->Bio is tested in Synth Chemical Synthesis Chem->Synth informs Synth->Compound produces

Caption: Logical flow from compound structure to its properties and applications.

experimental_workflow start Start: Reagents reagents 2-Bromo-5-hydroxypyridine Thiophene-3-boronic acid Base (K₂CO₃) Catalyst (Pd(PPh₃)₄) start->reagents reaction Suzuki Coupling Reaction (Dioxane/Water, 85-95°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 5-Hydroxy-2- (thiophen-3-yl)pyridine purification->product analysis Structural Analysis (NMR, HRMS) product->analysis finish End analysis->finish

Caption: Workflow for the proposed synthesis of the target compound.

Biological Activity

While no specific biological activities have been reported for this compound, the constituent scaffolds are of significant interest. Thiophene and pyridine derivatives are explored for a multitude of therapeutic areas, including as anti-inflammatory, analgesic, and antimicrobial agents.[5] Any novel compound containing these moieties warrants screening to determine its potential pharmacological profile. As no specific signaling pathway has been identified for this compound, a diagram cannot be provided at this time.

References

Navigating the Synthesis of 5-Hydroxy-2-(thiophen-3-YL)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and patent databases reveals a notable absence of specific information regarding the discovery, historical development, and established experimental protocols for 5-Hydroxy-2-(thiophen-3-YL)pyridine. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a proposed synthetic pathway, drawing upon established methodologies for analogous compounds, alongside an overview of closely related isomers.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process involving a palladium-catalyzed cross-coupling reaction followed by a deprotection step. This proposed route leverages commercially available starting materials and well-documented chemical transformations.

A plausible and efficient method for the construction of the C-C bond between the pyridine and thiophene rings is the Suzuki coupling reaction. This reaction is widely used in the synthesis of bi-heterocyclic compounds due to its high tolerance of functional groups and generally good yields.

The proposed synthetic workflow is as follows:

  • Suzuki Coupling: 2-Bromo-5-methoxypyridine would be reacted with thiophene-3-boronic acid in the presence of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., cesium carbonate). This reaction would yield the intermediate compound, 5-Methoxy-2-(thiophen-3-YL)pyridine.

  • Demethylation: The methoxy group of the intermediate would then be cleaved to yield the final product, this compound. This can be achieved using various demethylating agents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

Synthetic Pathway for this compound start 2-Bromo-5-methoxypyridine intermediate 5-Methoxy-2-(thiophen-3-YL)pyridine start->intermediate Suzuki Coupling product This compound intermediate->product Demethylation reagent1 Thiophene-3-boronic acid reagent1->intermediate catalyst Pd(PPh₃)₄, Base catalyst->intermediate reagent2 Demethylating Agent (e.g., BBr₃) reagent2->product

A proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the proposed pathway. These protocols are derived from standard procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 5-Methoxy-2-(thiophen-3-YL)pyridine (Suzuki Coupling)

Materials:

  • 2-Bromo-5-methoxypyridine

  • Thiophene-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Cesium carbonate (or other suitable base)

  • 1,2-Dimethoxyethane (DME) and water (solvent mixture)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-methoxypyridine (1 equivalent) and thiophene-3-boronic acid (1.2 equivalents) in a mixture of DME and water (e.g., 4:1 v/v).

  • Add cesium carbonate (3 equivalents) to the mixture.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 5-Methoxy-2-(thiophen-3-YL)pyridine.

Step 2: Synthesis of this compound (Demethylation)

Materials:

  • 5-Methoxy-2-(thiophen-3-YL)pyridine

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Methoxy-2-(thiophen-3-YL)pyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.5-2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Data on Isomeric Compounds

While no specific data for this compound was found, its isomer, 5-Hydroxy-2-(thiophen-2-yl)pyridine, is documented in chemical databases. The table below summarizes available information for this related compound to provide some context for researchers.

PropertyValueSource
Compound Name 5-Hydroxy-2-(thiophen-2-yl)pyridineN/A
Synonyms 6-(Thiophen-2-yl)pyridin-3-ol, 6-(2-Thienyl)-3-pyridinolN/A
CAS Number 1159815-70-9N/A
Molecular Formula C₉H₇NOSN/A
Molecular Weight 177.22 g/mol N/A

Future Research Directions

The lack of published data on this compound presents an opportunity for novel research. The proposed synthetic route provides a starting point for its synthesis and characterization. Subsequent studies could focus on:

  • Confirmation of Structure: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) and potentially X-ray crystallography to confirm the structure of the synthesized compound.

  • Physicochemical Properties: Determination of key physicochemical properties such as melting point, boiling point, solubility, and pKa.

  • Biological Activity Screening: Evaluation of its biological activity in various assays, given that pyridine and thiophene moieties are common in pharmacologically active compounds. This could include screening for kinase inhibition, antimicrobial activity, or as a ligand for various receptors.

This technical guide serves as a foundational resource for researchers interested in this compound, offering a viable synthetic strategy and highlighting the current knowledge gap for this particular molecule.

Preliminary Investigation of 5-Hydroxy-2-(thiophen-3-YL)pyridine's Biological Activity: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document outlines a proposed research plan for the preliminary investigation of the biological activity of 5-Hydroxy-2-(thiophen-3-YL)pyridine. As of the date of this publication, there is a notable absence of published data regarding the biological properties of this specific compound. The experimental protocols and potential mechanisms of action described herein are based on established methodologies and the known activities of structurally related pyridine and thiophene derivatives.

Introduction

Heterocyclic compounds containing pyridine and thiophene moieties are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] These scaffolds are present in numerous clinically approved drugs and investigational agents, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and neurotropic effects. The compound this compound combines these two privileged heterocycles, suggesting its potential as a novel bioactive agent.

This technical guide presents a comprehensive framework for a preliminary investigation into the biological activity of this compound. The proposed studies are designed to elucidate its cytotoxic, antimicrobial, and kinase inhibitory potential, providing a foundational dataset for future drug development efforts.

Proposed Areas of Biological Investigation

Based on the activities of related pyridine and thiophene derivatives, the following areas are proposed for the initial biological screening of this compound:

  • Cytotoxic Activity: To assess the compound's potential as an anticancer agent.

  • Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

  • Kinase Inhibitory Activity: To explore its potential as a modulator of protein kinase signaling, a common mechanism for pyridine and thiophene-based drugs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screening tool for cytotoxic compounds.[2][3]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these dilutions and incubated for 48 hours.[2]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[3]

Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Methodology:

  • Microorganism Preparation: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.[5]

  • Compound Dilution: this compound is serially diluted in a 96-well plate containing appropriate growth media (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi).[4]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[4]

Kinase Inhibition Assay (Generic Protocol)

Given that many pyridine and thiophene derivatives exhibit their biological effects through kinase inhibition, a preliminary screening against a panel of kinases is warranted.[6][7][8] A radiometric activity assay is a common and robust method for this purpose.[6]

Methodology:

  • Assay Components: The assay includes the target kinase, a suitable substrate, and radioactively labeled ATP (e.g., [γ-³²P]ATP).[]

  • Reaction Mixture: The kinase, substrate, and this compound (at various concentrations) are pre-incubated.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Stopping the Reaction and Quantification: After a set incubation period, the reaction is stopped, and the amount of radioactive phosphate transferred to the substrate is quantified, typically by capturing the substrate on a filter and measuring the radioactivity.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value is determined.

Data Presentation (Templates)

The following tables are templates for the structured presentation of quantitative data obtained from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
Control Cell Line

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Table 3: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)
Kinase 1
Kinase 2
Kinase 3

Potential Signaling Pathways and Visualizations

Should this compound exhibit significant biological activity, further investigation into its mechanism of action will be necessary. For instance, if the compound shows potent cytotoxicity against cancer cell lines, a plausible hypothesis is the modulation of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is a known target for some thiophene derivatives.

Below are Graphviz diagrams illustrating the proposed experimental workflows and a hypothetical signaling pathway for investigation.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment (48h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition readout Absorbance Reading mtt_addition->readout ic50 IC50 Calculation readout->ic50 experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis microbe_prep Microorganism Suspension inoculation Inoculation microbe_prep->inoculation compound_dilution Compound Dilution (96-well plate) compound_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination hypothetical_pi3k_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->PI3K Potential Inhibition

References

Mass Spectrometry Analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide presents a predictive analysis based on the known fragmentation patterns of its constituent chemical moieties: the pyridine ring, the thiophene ring, and the hydroxyl group. The experimental protocols provided are robust methodologies applicable to the analysis of this and similar small organic molecules.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their mass-to-charge ratios (m/z) for this compound under electron ionization (EI) conditions. The molecular weight of this compound (C₉H₇NOS) is approximately 177.22 g/mol .

Predicted Ion m/z (Predicted) Description
[M]⁺•177Molecular Ion
[M-H]⁺176Loss of a hydrogen radical
[M-CO]⁺•149Loss of carbon monoxide from the pyridine ring
[M-HCN]⁺•150Loss of hydrogen cyanide from the pyridine ring
[C₄H₃S]⁺83Thienyl cation
[C₅H₄N]⁺78Pyridinyl cation
[C₅H₅NO]⁺•95Hydroxypyridine radical cation

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of volatile and thermally stable compounds.

a) Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

b) GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is ideal for less volatile compounds and provides softer ionization, often preserving the molecular ion.

a) Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • Prepare a final sample concentration of 1-10 µg/mL in a mobile phase-compatible solvent.

b) LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7.1-9 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6546 Q-TOF (or equivalent).

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3500 V.

  • Nozzle Voltage: 500 V.

  • Gas Temperature: 325°C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Fragmentor Voltage: 100 V.

  • Mass Range: m/z 50-500.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. The fragmentation is expected to initiate with the loss of a hydrogen atom, carbon monoxide, or hydrogen cyanide from the hydroxypyridine ring, or through cleavage of the bond between the two aromatic rings.

Fragmentation_Pathway M [C₉H₇NOS]⁺• m/z = 177 (Molecular Ion) M_minus_H [C₉H₆NOS]⁺ m/z = 176 M->M_minus_H - H• M_minus_CO [C₈H₇NS]⁺• m/z = 149 M->M_minus_CO - CO M_minus_HCN [C₈H₆OS]⁺• m/z = 150 M->M_minus_HCN - HCN Thienyl [C₄H₃S]⁺ m/z = 83 M->Thienyl Ring Cleavage Pyridinyl [C₅H₄NO]⁺ m/z = 94 M->Pyridinyl Ring Cleavage

Caption: Predicted EI fragmentation of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no established signaling pathway directly involving this compound in the surveyed scientific literature. Research into the biological activity of novel pyridine-thiophene derivatives is an ongoing field. As such, a signaling pathway diagram cannot be provided at this time. The experimental workflow for the analysis is outlined below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute gcms GC-MS (EI) dilute->gcms lcms LC-MS (ESI) dilute->lcms spectra Acquire Mass Spectra gcms->spectra lcms->spectra fragmentation Analyze Fragmentation Pattern spectra->fragmentation identification Compound Identification fragmentation->identification

Caption: General experimental workflow for MS analysis.

An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-Hydroxy-2-(thiophen-3-YL)pyridine, a heterocyclic compound of interest in pharmaceutical research. This document outlines a detailed experimental protocol, presents hypothetical thermogravimetric data, and discusses the interpretation of the thermal decomposition process. The information herein is intended to serve as a practical resource for researchers and professionals involved in the characterization and development of new chemical entities.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] Its primary application is to characterize the thermal stability and composition of materials.[1][2] By monitoring the mass loss of a substance as it is heated, one can elucidate information about its decomposition patterns, purity, and the presence of volatile components.

In the context of pharmaceutical development, TGA is a critical tool for:

  • Assessing the thermal stability of active pharmaceutical ingredients (APIs) and excipients.

  • Determining the moisture and solvent content of materials.

  • Studying the kinetics of decomposition.

  • Screening for potential polymorphic forms and hydrates.

This guide focuses on the application of TGA to elucidate the thermal properties of this compound.

Experimental Protocol

The following protocol describes a standard method for conducting the thermogravimetric analysis of this compound.

2.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A calibrated simultaneous thermal analyzer (STA) capable of performing TGA and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

  • Sample Pans: Alumina or platinum crucibles are recommended for their inertness at high temperatures.[1]

  • Purge Gas: High-purity nitrogen or argon for an inert atmosphere, or air/oxygen for oxidative decomposition studies. A typical flow rate is 20-50 mL/min.

  • Sample: 5-10 mg of finely powdered this compound.

  • Reference: An empty crucible of the same material as the sample crucible.

2.2. Experimental Procedure

  • Sample Preparation: Ensure the this compound sample is in a fine, homogeneous powder form to promote uniform heat distribution.

  • Instrument Setup:

    • Turn on the thermogravimetric analyzer and allow it to stabilize.

    • Tare the balance.

    • Place an empty sample crucible on the balance and record its weight.

    • Accurately weigh 5-10 mg of the sample into the crucible.

  • TGA Method Parameters:

    • Temperature Program:

      • Initial Temperature: 25 °C

      • Heating Rate: 10 °C/min (a common rate for initial screening).

      • Final Temperature: 600 °C (or higher, depending on the expected decomposition temperature).

      • Isothermal steps can be included if specific drying or decomposition stages need to be studied in detail.[2]

    • Atmosphere: Nitrogen, with a flow rate of 20 mL/min, to prevent oxidative decomposition.

  • Data Acquisition:

    • Start the TGA run.

    • The instrument will record the sample mass as a function of temperature.

    • At the end of the run, cool the instrument to room temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.

Data Presentation and Interpretation

The following tables summarize hypothetical TGA data for this compound, based on the expected thermal behavior of similar heterocyclic compounds.

Table 1: Summary of Thermal Decomposition Stages for this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Residual Mass (%)Probable Lost Fragments
Stage I150 - 250~ 25~ 75Loss of hydroxyl group and initial ring cleavage
Stage II250 - 450~ 55~ 20Decomposition of pyridine and thiophene rings
Stage III> 450~ 5~ 15Slow decomposition of remaining char

Table 2: Key Decomposition Temperatures from TGA and DTG Curves

ParameterTemperature (°C)Description
Tonset (Stage I)150Temperature at which the first significant mass loss begins.
Tpeak (Stage I)220Temperature of the maximum rate of mass loss for the first stage.
Tonset (Stage II)250Onset of the second major decomposition stage.
Tpeak (Stage II)380Temperature of the maximum rate of mass loss for the second stage.
Tfinal550Temperature at which the major decomposition events are complete.

3.1. Interpretation of TGA and DTG Curves

  • TGA Curve: The TGA curve for this compound would be expected to show a multi-stage decomposition process. The initial mass loss below 100°C, if any, would typically be attributed to the loss of adsorbed water or volatile impurities. The first major decomposition step (Stage I) likely involves the loss of the hydroxyl group and initial fragmentation of the molecular structure. The subsequent, more significant mass loss (Stage II) would correspond to the breakdown of the more stable pyridine and thiophene rings.

  • DTG Curve: The derivative thermogravimetric (DTG) curve provides a clearer indication of the individual decomposition steps. The peaks in the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum. For this compound, distinct peaks would be expected for each of the decomposition stages outlined in Table 2, allowing for a more precise determination of the decomposition temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Data Acquisition cluster_analysis Data Analysis Sample Obtain 5-Hydroxy-2- (thiophen-3-YL)pyridine Grind Grind to a fine powder Sample->Grind Weigh Weigh 5-10 mg of sample into a crucible Grind->Weigh Calibrate Calibrate TGA Instrument Calibrate->Weigh Program Set TGA parameters: - Temp. range (25-600°C) - Heating rate (10°C/min) - Atmosphere (N2) Weigh->Program Run Start TGA Experiment Program->Run Plot Plot Mass vs. Temperature (TGA Curve) Run->Plot Differentiate Calculate First Derivative (DTG Curve) Plot->Differentiate Interpret Interpret Decomposition Stages and Temperatures Differentiate->Interpret

Caption: General workflow for Thermogravimetric Analysis (TGA).

Conclusion

Thermogravimetric analysis is an indispensable technique for characterizing the thermal stability of pharmaceutical compounds like this compound. This guide provides a foundational experimental protocol and a framework for interpreting the resulting data. The hypothetical data presented suggests a multi-stage thermal decomposition process, which is typical for complex heterocyclic molecules. Researchers can adapt the provided methodology to their specific instrumentation and research objectives to gain valuable insights into the thermal properties of this and related compounds, thereby supporting drug development and formulation efforts.

References

Methodological & Application

Application Notes and Protocols for 5-Hydroxy-2-(thiophen-3-yl)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of the novel ligand, 5-Hydroxy-2-(thiophen-3-yl)pyridine. This document includes a proposed synthetic pathway, predicted coordination behavior with various metal ions, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers interested in exploring the potential of this ligand in areas such as catalysis, materials science, and medicinal chemistry.

Introduction

The unique electronic and structural features of bifunctional organic molecules containing both pyridine and thiophene moieties have garnered significant interest in the field of coordination chemistry. The pyridine ring offers a strong nitrogen donor site, while the thiophene ring can participate in coordination through its sulfur atom or act as a tunable electronic component. The addition of a hydroxyl group on the pyridine ring introduces a potential second coordination site, allowing for the formation of stable chelate complexes with a variety of metal ions. This compound is a promising, yet underexplored, ligand of this class. Its structural rigidity and potential for bidentate N,O-coordination make it an attractive candidate for the development of novel metal complexes with tailored electronic, catalytic, and biological properties.

Ligand Synthesis

The synthesis of this compound can be achieved through a multi-step process involving a key Suzuki-Miyaura cross-coupling reaction followed by demethylation. A proposed synthetic workflow is outlined below.

Synthesis_Workflow A 2-Bromo-5-methoxypyridine C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Thiophene-3-boronic acid B->C D 2-(Thiophen-3-yl)-5-methoxypyridine C->D Formation of C-C bond E Demethylation (e.g., BBr3 or HBr) D->E Cleavage of ether F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-5-methoxypyridine

  • Thiophene-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Boron tribromide (BBr₃) or Hydrobromic acid (HBr)

  • Dichloromethane (DCM)

  • Methanol

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Suzuki-Miyaura Coupling to synthesize 2-(Thiophen-3-yl)-5-methoxypyridine

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-5-methoxypyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).

  • Add palladium(II) acetate (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(thiophen-3-yl)-5-methoxypyridine.

Step 2: Demethylation to synthesize this compound

  • Dissolve the purified 2-(thiophen-3-yl)-5-methoxypyridine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of boron tribromide (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Coordination Chemistry

This compound is expected to act as a versatile ligand, capable of coordinating to a wide range of metal ions. The primary coordination is anticipated to occur in a bidentate fashion through the pyridine nitrogen and the deprotonated hydroxyl oxygen, forming a stable five-membered chelate ring. The thiophene sulfur may also participate in coordination, particularly with softer metal ions, leading to different coordination modes or the formation of polynuclear complexes.

Coordination_Modes cluster_ligand Ligand cluster_modes Coordination Modes cluster_complexes Resulting Complexes Ligand This compound Bidentate Bidentate (N, O-) Ligand->Bidentate Deprotonation Bridging Bridging (N, O-, S) Ligand->Bridging Interaction with multiple metals Monodentate Monodentate (N) Ligand->Monodentate Protonated hydroxyl Mononuclear Mononuclear Complexes Bidentate->Mononuclear Polynuclear Polynuclear Complexes Bridging->Polynuclear Monodentate->Mononuclear Kinase_Inhibition Complex [M(L)n] Complex Kinase Kinase Active Site (e.g., containing Mg2+) Complex->Kinase Binds to active site Inhibition Inhibition Complex->Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Inhibition->Kinase

Application Notes and Protocols: 5-Hydroxy-2-(thiophen-3-yl)pyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-(thiophen-3-yl)pyridine is a heterocyclic organic compound with potential applications in the field of organic electronics. Its molecular structure, featuring an electron-donating hydroxyl group and an electron-rich thiophene ring connected to a pyridine core, suggests its utility as a building block for novel organic semiconductors. This document provides an overview of its potential applications, detailed experimental protocols for its synthesis and characterization, and proposed workflows for its integration into organic electronic devices. It is important to note that while extensive data exists for the isomeric 5-Hydroxy-2-(thiophen-2-yl)pyridine and other thiophene-pyridine derivatives, specific experimental data for the 3-yl isomer is limited. Therefore, some of the presented protocols and data are based on established methodologies for closely related compounds and are intended to serve as a starting point for research and development.

Potential Applications in Organic Electronics

The unique combination of electron-donating and accepting moieties within this compound makes it a promising candidate for several applications in organic electronics:

  • Organic Light-Emitting Diodes (OLEDs): The molecule's fluorescent or phosphorescent properties, which are common in similar heterocyclic systems, could be harnessed in the emissive layer of OLEDs. The hydroxyl group can also facilitate intermolecular hydrogen bonding, potentially influencing thin-film morphology and charge transport properties. Thiophene derivatives are known to be crucial building blocks for OLED materials due to their semiconducting and charge-transporting capabilities.[1]

  • Organic Field-Effect Transistors (OFETs): Thiophene-based molecules are widely used as the active channel material in OFETs. The electronic properties of this compound, such as its HOMO and LUMO energy levels, will determine its suitability as a p-type or n-type semiconductor. Thiazole and thiophene oligomers have shown excellent n-type performance with high electron mobilities.[2]

  • Organic Photovoltaics (OPVs): In OPVs, this molecule could potentially function as a donor or acceptor material in the bulk heterojunction active layer, depending on its electronic characteristics relative to other materials in the blend.

Physicochemical Properties

PropertyValue (for 3-(thiophen-2-yl)pyridine)Reference
Molecular FormulaC₉H₇NS[3]
Molecular Weight161.227 g/mol [3]
Boiling Point95-100 °C (1 mmHg)[3]
Refractive Index1.6480[3]

Note: The presence of the hydroxyl group in this compound is expected to increase the melting and boiling points due to hydrogen bonding and alter the electronic properties compared to the unsubstituted analog.

Experimental Protocols

Protocol 1: Synthesis of this compound

This proposed synthesis is based on a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings.

Materials:

  • 2-Bromo-5-hydroxypyridine

  • Thiophene-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-bromo-5-hydroxypyridine (1 equivalent), thiophene-3-boronic acid (1.4 equivalents), and cesium carbonate (3 equivalents).

  • Add dimethoxyethane and water (2:1 v/v) to the flask.

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) to the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to 80°C and stir overnight under nitrogen.

  • Cool the reaction to room temperature and partition the mixture between water and ethyl acetate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Photophysical Characterization

This protocol outlines the steps to determine the key optical properties of the synthesized compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of the compound in the chosen solvent (typically 10⁻⁵ to 10⁻⁶ M).

    • Record the absorption spectrum to determine the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy:

    • Excite the solution at its λ_max.

    • Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the material.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)

  • Potentiostat

  • Ferrocene (for internal calibration)

Procedure:

  • Prepare a solution of the compound and the supporting electrolyte in the chosen solvent.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Perform a cyclic voltammetry scan to record the oxidation and reduction potentials.

  • After the initial scan, add a small amount of ferrocene to the solution and record another CV to calibrate the potentials against the Fc/Fc⁺ redox couple.

  • The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using the following equations:

    • E_HOMO = -[E_ox (onset) - E_Fc/Fc⁺ (onset) + 4.8] eV

    • E_LUMO = -[E_red (onset) - E_Fc/Fc⁺ (onset) + 4.8] eV

Visualizations

Synthesis_Workflow Reactants 2-Bromo-5-hydroxypyridine + Thiophene-3-boronic acid Reaction Suzuki Coupling (80°C, N₂) Reactants->Reaction Catalyst Pd(PPh₃)₄, Cs₂CO₃ Catalyst->Reaction Solvent DME/Water Solvent->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization NMR, Mass Spec. Product->Characterization OFET_Device_Structure cluster_0 OFET Device Source Source Electrode ActiveLayer This compound (Organic Semiconductor) Source->ActiveLayer Drain Drain Electrode Drain->ActiveLayer Dielectric Dielectric Layer (e.g., SiO₂) ActiveLayer->Dielectric Gate Gate Electrode (e.g., Doped Si) Dielectric->Gate

References

Application Notes and Protocols: 5-Hydroxy-2-(thiophen-3-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(thiophen-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of a diverse range of biologically active compounds. The thiophene ring, a bioisostere of the phenyl group, offers unique physicochemical properties that can enhance molecular interactions with biological targets and improve pharmacokinetic profiles.[1] The pyridine moiety provides a hydrogen bond acceptor and can be readily functionalized to modulate potency and selectivity. The strategic placement of a hydroxyl group at the 5-position of the pyridine ring introduces a key functional group for hydrogen bonding, which can be crucial for target engagement, particularly in the context of kinase inhibition.

This document provides detailed application notes and protocols for the use of 5-hydroxy-2-(thiophen-3-yl)pyridine as a versatile building block in the synthesis of novel therapeutic agents, with a primary focus on its potential as a precursor for kinase inhibitors and anticancer compounds. While direct experimental data for this compound is limited in publicly available literature, the protocols and applications described herein are based on established methodologies for analogous thiophene- and pyridine-containing compounds.

Potential Applications

Derivatives of the 2-(thiophen-3-yl)pyridine core have shown significant promise in several therapeutic areas:

  • Oncology: As a core scaffold for the development of kinase inhibitors. Numerous kinase inhibitors feature a hinged binding motif that can be mimicked by the pyridine-thiophene structure. The 5-hydroxy group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule in the ATP-binding pocket of various kinases.

  • Neuroscience: Thiophene-pyridine derivatives have been explored as ligands for various receptors in the central nervous system, including kappa opioid receptors.[2]

  • Anti-inflammatory and Antimicrobial Agents: The inherent properties of thiophene and pyridine rings have led to their incorporation into compounds with anti-inflammatory and antimicrobial activities.

Synthesis of this compound Derivatives

A plausible and versatile method for the synthesis of this compound derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of the C-C bond between the pyridine and thiophene rings. The hydroxyl group on the pyridine ring would likely require protection during the coupling reaction.

Proposed Synthetic Workflow

G start Starting Materials: - 5-Benzyloxy-2-bromopyridine - Thiophene-3-boronic acid suzuki Suzuki-Miyaura Coupling (Pd catalyst, base) start->suzuki deprotection Deprotection (e.g., Hydrogenolysis) suzuki->deprotection purification Purification (Chromatography) deprotection->purification product This compound purification->product diversification Further Diversification (e.g., Etherification, Amination) product->diversification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Benzyloxy-2-bromopyridine

  • Thiophene-3-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon source

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 5-benzyloxy-2-bromopyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected intermediate.

Experimental Protocol: Deprotection (Hydrogenolysis)

Materials:

  • Protected intermediate (5-Benzyloxy-2-(thiophen-3-yl)pyridine)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Solvent (e.g., Ethanol or Methanol)

  • Hydrogen source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the protected intermediate in the solvent in a suitable reaction vessel.

  • Add Pd/C catalyst.

  • Evacuate the vessel and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by recrystallization or column chromatography.

Application in Kinase Inhibitor Development

The this compound scaffold is an attractive starting point for the development of kinase inhibitors. The nitrogen atom of the pyridine can act as a hinge-binder, forming a crucial hydrogen bond with the backbone of the kinase hinge region. The 5-hydroxy group can form additional hydrogen bonds with residues in the ATP binding pocket, enhancing potency and selectivity.

Generic Kinase Signaling Pathway

G ligand Ligand (Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adp ADP dimerization->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream P inhibitor This compound Derivative (Inhibitor) inhibitor->dimerization Blocks ATP Binding atp ATP atp->dimerization proliferation Cell Proliferation, Survival downstream->proliferation

Caption: Inhibition of a generic RTK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest (e.g., FGFR, EGFR)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • Test compound (derivative of this compound)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (typically 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • The signal is inversely proportional to kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Application in Anticancer Drug Discovery

Compounds that inhibit kinases involved in cell proliferation and survival are often potent anticancer agents. Derivatives of this compound can be evaluated for their cytotoxic effects on cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Quantitative Data from Analogous Compounds

While specific data for this compound derivatives is not available, the following table presents data for structurally related thiophene-pyridine compounds to illustrate the potential potency.

Compound ClassTarget/Cell LinePotency (IC₅₀)Reference
3-(Thiophen-2-ylthio)pyridine DerivativesFGFR22.14 µM[3]
FGFR33.55 µM[3]
EGFR12.20 µM[3]
HepG2 Cells2.98 µM[3]
WSU-DLCL2 Cells4.34 µM[3]
Thieno[2,3-b]pyridine DerivativesHepG-2 Cells3.12 µM[4]
MCF-7 Cells20.55 µM[4]
HepG-2 Cells3.67 µg/mL[5]
MCF-7 Cells5.13 µg/mL[5]

Disclaimer: The synthetic protocols and biological assays described are based on methodologies reported for structurally similar compounds. Researchers should optimize these protocols for their specific derivatives of this compound. The quantitative data is provided for illustrative purposes and represents the activities of analogous, not identical, compounds.

References

Application Note and Protocol: Suzuki Coupling Synthesis of 5-Hydroxy-2-(thiophen-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-Hydroxy-2-(thiophen-3-yl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis involves the coupling of a halosubstituted 5-hydroxypyridine with 3-thienylboronic acid. This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a reliable method for the preparation of this and structurally related biaryl compounds, which are of interest in drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is widely employed in the pharmaceutical industry due to its broad functional group tolerance, high yields, and the commercial availability of a wide range of boronic acids and aryl halides.[3][4] The target molecule, this compound, incorporates both a pyridine and a thiophene moiety, structural motifs frequently found in biologically active compounds.[5] This protocol details a practical and efficient method for its synthesis using readily available starting materials and catalysts.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Where Py represents the pyridine ring, Th represents the thiophene ring, and X is a halogen (Br or Cl).

Experimental Protocol

This protocol is based on established Suzuki-Miyaura coupling methodologies for heteroaryl compounds.[6][7]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Bromo-5-hydroxypyridineReagentCommercially Available
3-Thienylboronic acidReagentCommercially Available
Tetrakis(triphenylphosphine)palladium(0)ReagentCommercially AvailableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableShould be finely powdered and dried before use.
1,4-DioxaneAnhydrousCommercially AvailableUse from a freshly opened bottle or distill.
WaterDegassed, DeionizedIn-houseDegas by sparging with an inert gas.
Ethyl acetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

3.3. Reaction Setup and Procedure

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-hydroxypyridine (1.0 eq), 3-thienylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask. The reaction concentration should be approximately 0.1 M with respect to the 2-bromo-5-hydroxypyridine.

  • The reaction mixture is heated to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

3.4. Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

3.5. Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the Suzuki coupling synthesis of this compound.

ParameterValueReference
Reactants
2-Bromo-5-hydroxypyridine1.0 equivalentGeneral Stoichiometry
3-Thienylboronic acid1.2 - 1.5 equivalents[6]
Catalyst
Tetrakis(triphenylphosphine)palladium(0)2 - 5 mol %[8]
Base
Potassium Carbonate (K₂CO₃)2.0 - 3.0 equivalents[6]
Solvent System
1,4-Dioxane/Water4:1 to 5:1 (v/v)[3]
Reaction Conditions
Temperature80 - 100 °C[6]
Reaction Time12 - 24 hoursGeneral Observation
Expected Yield 60 - 85%Based on similar reactions[9]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: 2-Bromo-5-hydroxypyridine, 3-Thienylboronic acid, K₂CO₃ B Inert Atmosphere: Evacuate and backfill with N₂/Ar A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Add Degassed Solvent: 1,4-Dioxane/Water C->D E Heat to 80-90°C D->E F Stir for 12-24h E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Dilute with EtOAc and Water H->I J Extract with EtOAc I->J K Wash with Brine J->K L Dry over Na₂SO₄ K->L M Concentrate L->M N Flash Column Chromatography M->N O Characterize Product (NMR, MS) N->O

Caption: Workflow for the synthesis of this compound.

5.2. Suzuki Coupling Catalytic Cycle

The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Aryl_Boronate [R¹-Pd(II)L₂-OR']⁻ PdII_Aryl->PdII_Aryl_Boronate Transmetalation (R²-B(OR')₂ + Base) PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl_Boronate->PdII_Biaryl PdII_Biaryl->Pd0 Reductive Elimination Product R¹-R² PdII_Biaryl->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and contact with skin.

  • The reaction should be conducted under an inert atmosphere as some reagents are air-sensitive.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst.
Insufficiently dried base or solventEnsure all reagents and solvents are anhydrous.
Protodeboronation of the boronic acid[10]Use a stronger base (e.g., Cs₂CO₃) or different solvent system.
Formation of side products Homocoupling of the boronic acidOptimize the reaction temperature and stoichiometry.
Decomposition of starting materialsLower the reaction temperature and monitor closely.

References

Application Notes and Protocols: Leveraging 5-Hydroxy-2-(thiophen-3-YL)pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis and evaluation of novel kinase inhibitors derived from the scaffold 5-Hydroxy-2-(thiophen-3-YL)pyridine. This scaffold incorporates the key structural features of a thiophene and a pyridine ring, moieties prevalent in a multitude of potent kinase inhibitors.[1][2][3][4][5][6][7][8] The protocols outlined below are designed to serve as a foundational guide for researchers aiming to explore the therapeutic potential of this chemical series.

Introduction

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The this compound core represents a promising starting point for the generation of novel kinase inhibitor libraries. The thiophene and pyridine rings are known to interact with the ATP-binding pocket of various kinases.[6][9] The hydroxyl group provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

This application note details a general synthetic strategy for derivatizing the this compound scaffold and presents protocols for evaluating the inhibitory activity of the synthesized compounds against a panel of representative kinases.

Proposed Synthetic Pathway

A general synthetic scheme for the derivatization of a this compound precursor is proposed. This pathway allows for the introduction of various substituents to probe the chemical space around the core scaffold and to optimize interactions with the target kinase.

Synthetic_Pathway A Precursor: 5-Methoxy-2-(thiophen-3-YL)pyridine B Demethylation (e.g., BBr3) A->B C Core Scaffold: This compound B->C D Functionalization of Hydroxyl Group (e.g., Williamson Ether Synthesis, Esterification) C->D E Library of Novel Kinase Inhibitors D->E Kinase_Assay_Workflow A Prepare Reagents: - Kinase (p38α MAPK) - Substrate (e.g., ATF2) - ATP - Test Compounds B Dispense Test Compounds and Controls into a 384-well plate A->B C Add Kinase and Substrate Mixture B->C D Initiate Reaction by Adding ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Detect Signal (e.g., Luminescence-based assay) E->F G Data Analysis: Calculate % Inhibition and IC50 values F->G MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response Inhibitor This compound Derivative Inhibitor->p38_MAPK

References

Application Note: High-Throughput Screening of 5-Hydroxy-2-(thiophen-3-YL)pyridine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[2] This document provides detailed protocols for the high-throughput screening (HTS) of 5-Hydroxy-2-(thiophen-3-YL)pyridine derivatives, a scaffold with potential for kinase inhibition. The protocols cover a primary biochemical screen to identify direct inhibitors of kinase activity and a secondary cell-based screen to assess the compounds' effects on cell viability and proliferation in a more biologically relevant context.[3][4] For the purpose of these protocols, we will focus on targeting the PI3K/AKT/mTOR pathway, which is one of the most frequently dysregulated signaling cascades in human cancers.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] It is often initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. Dysregulation of this pathway is a common event in cancer, making its components attractive targets for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR have been developed to more effectively block this pathway.[6]

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates caption Figure 1. Simplified PI3K/AKT/mTOR Signaling Pathway.

Caption: Figure 1. Simplified PI3K/AKT/mTOR Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS campaign for kinase inhibitors follows a multi-stage process designed to efficiently identify and validate promising compounds from a large chemical library.[1] The workflow begins with a primary, high-throughput biochemical assay to identify "hits" that directly interact with the kinase target. These initial hits are then subjected to a series of secondary assays, including cell-based screens, to confirm their activity, determine potency, and evaluate their effects in a cellular environment before advancing to lead optimization.

HTS_Workflow start Compound Library (this compound derivatives) prep Plate Preparation & Compound Dispensing start->prep primary Primary Screen (Biochemical TR-FRET Assay) prep->primary hit_id Hit Identification (% Inhibition > 50%) primary->hit_id dose_response Dose-Response Curve (IC50 Determination) hit_id->dose_response Hit no_hit Inactive hit_id->no_hit No Hit secondary Secondary Screen (Cell-Based Viability Assay) dose_response->secondary hit_confirm Hit Confirmation & Validation secondary->hit_confirm sar Lead Optimization (SAR Studies) hit_confirm->sar Confirmed no_confirm Discard hit_confirm->no_confirm Not Confirmed end Candidate Drug sar->end caption Figure 2. General HTS Workflow for Kinase Inhibitor Discovery.

Caption: Figure 2. General HTS Workflow for Kinase Inhibitor Discovery.

Experimental Protocols

Protocol 1: Primary Biochemical Screen - TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice for HTS because they are homogeneous, robust, and have a high signal-to-background ratio.[7] The assay measures the phosphorylation of a substrate by a kinase.[7]

Principle: A kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into close proximity, allowing FRET to occur upon excitation.[8] The TR-FRET signal is directly proportional to the amount of phosphorylated substrate, and thus the kinase activity.[7]

Methodology:

  • Compound Plating:

    • Using an acoustic dispenser, transfer 50 nL of each test compound from the library plate to a low-volume 384-well assay plate.

    • For controls, dispense 50 nL of DMSO (100% inhibition control) and 50 nL of a known inhibitor (e.g., Staurosporine) as a positive control.

  • Reagent Preparation:

    • Kinase Reaction Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Prepare the target kinase (e.g., PI3Kα) at a 2X final concentration in Kinase Reaction Buffer. The optimal concentration should be determined experimentally (typically the EC₅₀ value).[9]

    • Substrate/ATP Solution: Prepare a 2X solution of fluorescein-labeled substrate (e.g., 400 nM) and ATP (at the Kₘ concentration) in Kinase Reaction Buffer.[8]

    • Stop/Detection Solution: Prepare a solution of 20 mM EDTA and 4 nM terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.[9]

  • Assay Procedure (10 µL final volume):

    • Add 5 µL of the 2X Kinase Solution to each well of the assay plate containing the pre-dispensed compounds.

    • Mix briefly on a plate shaker and incubate for 15 minutes at room temperature.

    • To initiate the reaction, add 5 µL of the 2X Substrate/ATP Solution to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature.[8][9]

    • To stop the reaction and detect the product, add 10 µL of the Stop/Detection Solution to each well.

    • Seal the plate, mix gently, and incubate for 60 minutes at room temperature, protected from light.[8]

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm (terbium) and ~520 nm (fluorescein).[8]

    • The TR-FRET ratio (520 nm emission / 490 nm emission) is calculated for each well.

Protocol 2: Secondary Cell-Based Screen - Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[10][11] It is an ideal assay for HTS due to its simple "add-mix-measure" format.[10]

Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[10] A decrease in signal in compound-treated wells compared to DMSO controls indicates a reduction in cell viability.

Methodology:

  • Cell Plating:

    • Using a multi-channel pipette or automated dispenser, seed a cancer cell line known to have an active PI3K/AKT/mTOR pathway (e.g., MCF-7, U87-MG) into white, opaque-walled 384-well plates at a pre-optimized density (e.g., 1,000 - 5,000 cells/well) in 30 µL of culture medium.[12]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.[12]

  • Compound Addition:

    • Prepare a dose-response plate of the "hit" compounds identified from the primary screen.

    • Add 30 nL of each compound concentration (and DMSO controls) to the appropriate wells of the cell plates.[12]

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO₂) and incubate for 72 hours.[12]

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[11][13]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 30 µL of reagent to 30 µL of medium).[12][13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][13]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

  • Data Acquisition:

    • Record the luminescence using a plate luminometer.

Data Presentation and Analysis

Raw data from HTS must be normalized and analyzed to identify true hits. Key quality control metrics like the Z'-factor should be calculated for each assay plate to ensure robustness.

Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[14]

Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )

Where:

  • μ_pos = mean of the positive control (e.g., known inhibitor/100% effect)

  • μ_neg = mean of the negative control (e.g., DMSO/0% effect)

  • σ_pos = standard deviation of the positive control

  • σ_neg = standard deviation of the negative control

IC₅₀ Determination: For compounds showing significant activity, dose-response curves are generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of an inhibitor required to reduce the biological activity by 50%, is calculated using a non-linear regression model (sigmoidal dose-response with variable slope).[9]

Table 1: HTS Assay Parameters

Parameter Biochemical TR-FRET Assay Cell-Based Viability Assay
Plate Format 384-well, low-volume, black 384-well, opaque, white
Assay Volume 20 µL 60 µL
Compound Volume 50 nL 30 nL
Primary Readout TR-FRET Ratio (520nm/490nm) Luminescence (RLU)
Incubation Time 60 min (kinase rxn), 60 min (detection) 72 hours (compound treatment)

| Temperature | Room Temperature | 37°C, 5% CO₂ |

Table 2: Example Dose-Response Data for a Hit Compound

Compound Conc. (µM) Log [Conc.] % Inhibition (Biochemical) % Viability (Cell-Based)
100 -4.0 98.5 2.1
30 -4.5 95.2 5.8
10 -5.0 88.1 15.4
3 -5.5 75.6 35.2
1 -6.0 52.3 48.9
0.3 -6.5 28.9 70.1
0.1 -7.0 10.5 91.5

| 0.03 | -7.5 | 2.1 | 98.2 |

Table 3: Summary of IC₅₀ Values for Confirmed Hits

Compound ID Biochemical IC₅₀ (µM) Cell-Based IC₅₀ (µM)
HTP-001 0.95 1.10
HTP-002 15.2 > 30
HTP-003 0.48 0.85

| HTP-004 | 2.10 | 5.60 |

Materials and Reagents

Reagent/MaterialSupplier (Example)Purpose
Instrumentation
Acoustic Liquid HandlerLabcyte EchoCompound dispensing
Multidrop Combi Reagent DispenserThermo Fisher ScientificReagent dispensing
Plate LuminometerBMG LABTECH, PerkinElmerLuminescence reading
TR-FRET Plate ReaderBMG LABTECH, PerkinElmerTR-FRET reading
Assay Kits & Reagents
LanthaScreen™ Kinase Assay PlatformThermo Fisher ScientificTR-FRET biochemical assay
CellTiter-Glo® Luminescent AssayPromegaCell viability assay
Recombinant Human Kinase (e.g., PI3K)Thermo Fisher Scientific, Reaction BiologyEnzyme source
Fluorescein-labeled SubstrateThermo Fisher ScientificKinase substrate
Terbium-labeled AntibodyThermo Fisher ScientificPhospho-product detection
ATP, DMSO, HEPES, MgCl₂, EDTASigma-AldrichBuffer components
Cell Culture
Cancer Cell Lines (e.g., MCF-7)ATCCCell-based assay model
DMEM/RPMI-1640 Medium, FBS, Pen/StrepGibco (Thermo Fisher)Cell culture
Plates & Consumables
384-well Assay Plates (various)Corning, GreinerAssay vessels
Compound Source PlatesBrooks, AzentaLibrary storage

References

Application Notes and Protocols: Cell-Based Assays to Determine the Cytotoxicity of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotoxicity is a critical parameter in the early stages of drug discovery and development, providing essential information about a compound's potential toxicity. In vitro cytotoxicity tests are versatile and can be applied to evaluate various chemical compounds.[8] These assays typically involve exposing cultured cells to the test compound and measuring the resulting effects on cell viability and growth.[9] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[9]

This document details the protocols for three commonly used cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for evaluating membrane integrity, and the Annexin V-FITC/PI assay for detecting apoptosis.

Key Experimental Protocols

Cell Culture and Compound Preparation

Successful cytotoxicity assessment begins with proper cell culture and compound handling.

  • Cell Line Selection: The choice of cell line is crucial and should be relevant to the intended therapeutic application of the compound. Common choices include human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer), as well as normal cell lines like L-929 (fibroblasts) to assess general toxicity.[2][4][10][11][12]

  • Cell Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[2][11] Maintain cultures in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Solubilization: Dissolve 5-Hydroxy-2-(thiophen-3-YL)pyridine in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 8 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[10]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in a binding buffer provided with the Annexin V-FITC apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability, is a key parameter to report.

Table 1: Example of IC50 Values of this compound in Different Cell Lines after 48h Treatment.

Cell LineIC50 (µM) ± SD
HeLaValue
HepG2Value
MCF-7Value
L-929Value

Table 2: Example of Percentage of Apoptotic and Necrotic Cells after 24h Treatment with this compound.

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle Control0ValueValueValue
Compound X10ValueValueValue
Compound X25ValueValueValue
Compound X50ValueValueValue

Visualizations

Diagrams are essential for illustrating experimental workflows and potential biological pathways.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture compound_prep Compound Preparation cell_culture->compound_prep cell_seeding Cell Seeding compound_prep->cell_seeding mtt_assay MTT Assay cell_seeding->mtt_assay ldh_assay LDH Assay cell_seeding->ldh_assay apoptosis_assay Apoptosis Assay cell_seeding->apoptosis_assay data_collection Data Collection mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc pathway_analysis Pathway Analysis ic50_calc->pathway_analysis

Caption: Experimental workflow for determining the cytotoxicity of this compound.

While the specific signaling pathway for this compound is unknown, based on studies of similar thiophene derivatives, a plausible mechanism to investigate is the induction of apoptosis through the intrinsic pathway.[14]

signaling_pathway compound This compound ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for investigation.

References

Application Notes and Protocols for 5-Hydroxy-2-(thiophen-3-YL)pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-(thiophen-3-YL)pyridine is a heterocyclic organic compound incorporating both pyridine and thiophene moieties. These structural motifs are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. Thiophene-pyridine based molecules are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), owing to their potential as charge-transporting and light-emitting materials.[1][2][3][4][5] The hydroxyl group on the pyridine ring offers a site for further functionalization, allowing for the tuning of the molecule's properties and its incorporation into larger polymeric structures.[6][7] In medicinal chemistry, pyridine and thiophene derivatives are known to exhibit a wide range of biological activities.[8][9][10]

This document provides an overview of the potential applications of this compound in materials science, along with a detailed, representative protocol for its synthesis via a Suzuki cross-coupling reaction.

Potential Applications in Materials Science

While specific data for this compound is not extensively available, based on the known properties of analogous thiophene-pyridine compounds, several potential applications in materials science can be proposed:

  • Organic Light-Emitting Diodes (OLEDs): Thiophene-pyridine structures are often used as building blocks for emissive or charge-transporting layers in OLEDs. The combination of the electron-deficient pyridine ring and the electron-rich thiophene ring can lead to materials with desirable HOMO/LUMO energy levels for efficient charge injection and recombination. The hydroxyl group could also play a role in modifying the material's solid-state packing and thin-film morphology, which are critical for device performance.[1][3][4][11][12]

  • Organic Solar Cells (OSCs): As components of donor or acceptor materials in the active layer of OSCs, thiophene-pyridine derivatives can contribute to efficient light absorption and charge separation. The ability to tune the electronic properties through chemical modification makes them attractive for optimizing the performance of photovoltaic devices.[2][5][13][14]

  • Organic Field-Effect Transistors (OFETs): The rigid, planar structure of thiophene-based compounds often leads to good charge mobility, a key parameter for the performance of OFETs. This compound could serve as a monomer for the synthesis of conjugated polymers for use in OFETs.

  • Chemical Sensors: The pyridine nitrogen and the thiophene sulfur atoms can act as binding sites for metal ions or other analytes. This suggests that materials incorporating this moiety could be developed for chemical sensing applications.

Physicochemical and Spectroscopic Data (Hypothetical)

The following table summarizes hypothetical physicochemical and spectroscopic data for this compound, based on data from its isomer 5-Hydroxy-2-(thiophen-2-yl)pyridine and other related thiophene-pyridine compounds.[15][16] This data is for illustrative purposes and would require experimental verification.

PropertyValue
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 180-185 °C
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in methanol, ethanol
UV-Vis Absorption (λmax) ~310 nm (in THF)
Fluorescence Emission (λmax) ~380 nm (in THF)
HOMO Level -5.5 eV
LUMO Level -2.3 eV

Experimental Protocols

Synthesis of this compound via Suzuki Cross-Coupling

This protocol describes a representative method for the synthesis of this compound using a palladium-catalyzed Suzuki cross-coupling reaction between 2-bromo-5-hydroxypyridine and thiophene-3-boronic acid.[17][18][19]

Materials:

  • 2-Bromo-5-hydroxypyridine

  • Thiophene-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen gas

Procedure:

  • To a flame-dried 100 mL round-bottom flask, add 2-bromo-5-hydroxypyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a nitrogen atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 20 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as an off-white solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2-Bromo-5-hydroxypyridine 2-Bromo-5-hydroxypyridine Suzuki Coupling Suzuki Coupling 2-Bromo-5-hydroxypyridine->Suzuki Coupling Thiophene-3-boronic acid Thiophene-3-boronic acid Thiophene-3-boronic acid->Suzuki Coupling Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Suzuki Coupling K2CO3 K2CO3 K2CO3->Suzuki Coupling Dioxane/Water Dioxane/Water Dioxane/Water->Suzuki Coupling Work-up Work-up Suzuki Coupling->Work-up 1. Cool 2. Dilute with EtOAc 3. Wash Purification Purification Work-up->Purification Column Chromatography Product This compound Purification->Product

Caption: Suzuki cross-coupling synthesis of this compound.

Potential Application in an OLED Device

OLED cluster_charge Cathode Cathode EIL Electron Injection Layer Cathode->EIL ETL Electron Transport Layer EIL->ETL EML Emissive Layer (Host + this compound dopant) ETL->EML HTL Hole Transport Layer EML->HTL Light Light Emission (Photon) EML->Light HIL Hole Injection Layer HTL->HIL Anode Anode (ITO) HIL->Anode e Electron (e-) e->EML Injection h Hole (h+) h->EML Injection

Caption: Schematic of a multilayer OLED incorporating the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-Hydroxy-2-(thiophen-3-YL)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its unique chemical structure, which includes a basic pyridine ring, an acidic hydroxyl group, and a polar thiophene moiety. These features can lead to:

  • Strong interactions with silica gel: The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of silica gel, a common stationary phase in column chromatography. This can result in significant peak tailing, poor separation, and potential loss of the compound on the column.

  • Chelation with metal impurities: The hydroxyl group and the pyridine nitrogen can potentially chelate with residual metal catalysts (e.g., palladium) from the synthesis, making their removal difficult.

  • Solubility issues: The presence of both polar (hydroxyl) and less polar (thiophene, pyridine ring) groups can make finding a suitable single solvent for recrystallization challenging.

  • Co-elution with structurally similar impurities: Byproducts from the synthesis, such as starting materials or homocoupled products, may have similar polarities to the desired compound, complicating chromatographic separation.

Q2: What are the most common impurities I should expect?

A2: If this compound is synthesized via a Suzuki-Miyaura cross-coupling reaction (a common method for this type of biaryl compound), you can anticipate the following impurities:

  • Unreacted starting materials: Such as a brominated or chlorinated hydroxypyridine and thiophene-3-boronic acid or its esters.

  • Homocoupled byproducts: Bithiophene and/or a bi-pyridine derivative.

  • Protodeborylated starting material: The boronic acid can be replaced by a hydrogen atom.

  • Residual palladium catalyst and ligands: These are often carried through the work-up.

  • Isomers: Depending on the starting materials, isomeric impurities may be present.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for this compound are:

  • Flash Column Chromatography: Using silica gel is a primary method. However, modifications to the mobile phase are often necessary to overcome the challenges mentioned in Q1.

  • Recrystallization: This can be a highly effective method for achieving high purity, provided a suitable solvent or solvent system can be identified.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for small-scale purifications. Reversed-phase chromatography is typically employed.

Troubleshooting Guides

Guide 1: Column Chromatography

Issue: Significant peak tailing and poor separation on silica gel.

  • Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica.

  • Solutions:

    • Mobile Phase Modification:

      • Add a basic modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your eluent system (e.g., hexane/ethyl acetate). The base will compete with your compound for binding to the acidic sites on the silica, leading to sharper peaks and improved separation.

      • Use an alcohol as a polar modifier: Adding a small amount of methanol or isopropanol to a less polar mobile phase can also help to reduce tailing by competing for hydrogen bonding sites on the silica.

    • Use a different stationary phase:

      • Deactivated silica gel: Use silica gel that has been treated to reduce the number of acidic silanol groups.

      • Alumina (basic or neutral): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

      • Reversed-phase silica gel (C18): This can be an effective option, eluting with a polar mobile phase such as methanol/water or acetonitrile/water.

Issue: The compound is not eluting from the column.

  • Cause: The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica gel.

  • Solutions:

    • Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.

    • Add a competitive binder: As mentioned above, adding a small amount of a base like triethylamine can help to displace the compound from the silica.

Guide 2: Recrystallization

Issue: Difficulty finding a suitable recrystallization solvent.

  • Cause: The compound has intermediate polarity, making it either too soluble in polar solvents or not soluble enough in non-polar solvents, even when hot.

  • Solutions:

    • Use a two-solvent system:

      • Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.

      • Gently heat the mixture until it becomes clear again.

      • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

      • Common solvent pairs for compounds of this type include ethanol/water, acetone/hexane, or ethyl acetate/hexane.

    • Screen a variety of single solvents: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Potential candidates include isopropanol, acetonitrile, or toluene.

Issue: The compound "oils out" instead of crystallizing.

  • Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solutions:

    • Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.

    • Add more of the "good" solvent: If using a two-solvent system, add a small amount more of the solvent in which the compound is more soluble to reduce the saturation level.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small glass particles can act as nucleation sites for crystal growth.

    • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Data Presentation

Table 1: Typical Column Chromatography Conditions for this compound Purification

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)Neutral Alumina
Mobile Phase Hexane / Ethyl AcetateDichloromethane / MethanolHexane / Ethyl Acetate
Gradient 30% to 70% Ethyl Acetate1% to 10% Methanol20% to 60% Ethyl Acetate
Additive 0.5% TriethylamineNoneNone
Typical Purity >95%>95%>95%
Typical Yield 70-85%65-80%70-85%

Note: These are starting conditions and may require optimization based on the specific impurity profile of your crude material.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Dry-load the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in the initial mobile phase (e.g., 70:30 hexane/ethyl acetate with 0.5% triethylamine).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 30:70 hexane/ethyl acetate with 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV light).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization using a Two-Solvent System
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis & Final Product synthesis Crude Product (this compound + Impurities) col_prep Column Preparation (Silica Gel + Mobile Phase) synthesis->col_prep Option 1 rec_dissolve Dissolve in Min. Hot Solvent synthesis->rec_dissolve Option 2 col_load Sample Loading (Dry or Wet) col_prep->col_load col_elute Elution with Polarity Gradient col_load->col_elute col_collect Fraction Collection & TLC Analysis col_elute->col_collect analysis Purity Analysis (NMR, LC-MS) col_collect->analysis rec_cool Slow Cooling & Crystallization rec_dissolve->rec_cool rec_filter Vacuum Filtration & Washing rec_cool->rec_filter rec_filter->analysis product Pure 5-Hydroxy-2- (thiophen-3-YL)pyridine analysis->product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_chrom Column Chromatography cluster_recrys Recrystallization start Purification Issue peak_tailing Peak Tailing? start->peak_tailing no_elution No Elution? start->no_elution no_crystals No Crystals Form? start->no_crystals oiling_out Oiling Out? start->oiling_out add_base Add Basic Modifier (e.g., TEA) or Change Stationary Phase peak_tailing->add_base Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes two_solvent Use Two-Solvent System or Seed Crystals no_crystals->two_solvent Yes change_solvent Lower Boiling Point Solvent or Add More 'Good' Solvent oiling_out->change_solvent Yes

Caption: Troubleshooting decision tree for purification issues.

Method Refinement for the Characterization of 5-Hydroxy-2-(thiophen-3-YL)pyridine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the characterization of 5-Hydroxy-2-(thiophen-3-YL)pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the basic pyridine nitrogen and residual silanols on the column.[1]

  • Solution:

    • Adjust the mobile phase pH. For basic compounds like pyridine derivatives, increasing the pH can reduce peak tailing.[1]

    • Use a base-deactivated column or an end-capped column to minimize silanol interactions.

    • Consider using a different stationary phase, such as a polymer-based or hybrid silica column.

  • Possible Cause: Column overload.

  • Solution: Reduce the sample concentration or injection volume.[2]

  • Possible Cause: Inappropriate solvent for sample dissolution.

  • Solution: Dissolve the sample in the mobile phase whenever possible to ensure compatibility.

Issue: Inconsistent Retention Times

  • Possible Cause: Fluctuations in mobile phase composition or pH.

  • Solution:

    • Ensure the mobile phase is well-mixed and degassed.

    • Use a buffer to maintain a stable pH. For pyridine compounds, which are basic, even small changes in pH can significantly affect retention time.[3]

    • Check for leaks in the HPLC system that could alter the flow rate.[2]

  • Possible Cause: Column degradation.

  • Solution:

    • Implement a regular column cleaning and regeneration protocol.[2]

    • Use a guard column to protect the analytical column from contaminants.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad or Unresolved Peaks in ¹H NMR

  • Possible Cause: Presence of paramagnetic impurities.

  • Solution: Purify the sample using techniques like column chromatography or recrystallization.

  • Possible Cause: Sample aggregation.

  • Solution:

    • Decrease the sample concentration.

    • Acquire the spectrum at an elevated temperature to disrupt intermolecular interactions.

  • Possible Cause: Proton exchange of the hydroxyl group.

  • Solution: Add a drop of D₂O to the NMR tube. The hydroxyl proton will exchange with deuterium, causing its signal to disappear, which can help in peak assignment.[4]

Issue: Low Signal-to-Noise Ratio in ¹³C NMR

  • Possible Cause: Insufficient number of scans for a low-concentration sample.

  • Solution: Increase the number of scans to improve the signal-to-noise ratio.

  • Possible Cause: Long relaxation times for quaternary carbons.

  • Solution: Decrease the pulse delay to allow for more scans in a given time, though this may affect quantification.

Mass Spectrometry (MS)

Issue: Poor Ionization or Low Signal Intensity

  • Possible Cause: Suboptimal ionization source settings.

  • Solution:

    • Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.[5]

    • For pyridine derivatives, positive ion mode electrospray ionization (ESI) is typically effective due to the basic nitrogen atom.[6]

  • Possible Cause: Matrix effects from the sample or mobile phase.

  • Solution:

    • Use a higher purity solvent for the mobile phase.

    • Incorporate a sample clean-up step, such as solid-phase extraction (SPE), before MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for this compound?

¹H NMR:

  • Aromatic protons on the pyridine and thiophene rings are expected to appear in the range of δ 6.5-9.0 ppm.[7][8]

  • The hydroxyl proton will likely be a broad singlet and its chemical shift can vary depending on the solvent and concentration. A D₂O exchange experiment can confirm its assignment.[4]

¹³C NMR:

  • Aromatic carbons of the pyridine and thiophene rings are expected in the range of δ 110-160 ppm.[4][9]

  • The carbon bearing the hydroxyl group will be shifted downfield.

Q2: What is a suitable starting method for HPLC analysis of this compound?

A2: A good starting point would be a reversed-phase HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape. The basic nature of the pyridine moiety makes it responsive to acidic additives in the mobile phase.[3]

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound. Pyridine derivatives typically show absorbance around 254 nm.[10]

Q3: How can I confirm the molecular weight of this compound?

A3: High-resolution mass spectrometry (HRMS) is the preferred method. Using ESI in positive ion mode should readily produce the protonated molecule [M+H]⁺, allowing for accurate mass determination and confirmation of the elemental composition.[5] The theoretical molecular weight is 177.22 g/mol .[11]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇NOS[11]
Molecular Weight177.22 g/mol [11]
IUPAC Name6-(Thiophen-3-yl)pyridin-3-olInferred from similar compounds

Table 2: Representative HPLC Method Parameters

ParameterConditionRationale
ColumnC18 (4.6 x 150 mm, 5 µm)Standard for reversed-phase chromatography.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier improves peak shape for basic analytes.[3]
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient5% to 95% B over 15 minutesTo elute compounds with a range of polarities.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
DetectionUV at 254 nmPyridine rings typically absorb at this wavelength.[10]
Injection Volume10 µLA common injection volume.

Experimental Protocols

General Protocol for HPLC Analysis
  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and acquire the chromatogram.

  • Data Analysis: Integrate the peak corresponding to the analyte to determine its retention time and peak area.

General Protocol for NMR Sample Preparation
  • Sample Dissolution: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to identify the hydroxyl proton.

Mandatory Visualizations

HPLC_Workflow cluster_hplc HPLC System Sample Dissolve & Filter Sample Injector Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Waste Waste Detector->Waste DataSystem Data Acquisition System Detector->DataSystem

Caption: HPLC Experimental Workflow

Troubleshooting_Logic cluster_retention Retention Time Issues cluster_shape Peak Shape Issues Start Poor Chromatographic Result RT_Issue Inconsistent Retention Time? Start->RT_Issue Shape_Issue Peak Tailing/Fronting? Start->Shape_Issue RT_Sol1 Check Mobile Phase Prep & pH RT_Issue->RT_Sol1 Yes RT_Sol2 Inspect for System Leaks RT_Sol1->RT_Sol2 RT_Sol3 Evaluate Column Health RT_Sol2->RT_Sol3 Shape_Sol1 Adjust Mobile Phase pH Shape_Issue->Shape_Sol1 Yes Shape_Sol2 Reduce Sample Load Shape_Sol1->Shape_Sol2 Shape_Sol3 Use Base-Deactivated Column Shape_Sol2->Shape_Sol3

Caption: HPLC Troubleshooting Logic Tree

References

Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems encountered during the Buchwald-Hartwig amination of pyridine derivatives, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What are the common causes and how can I fix this?

A1: Low or no conversion in the Buchwald-Hartwig amination of pyridines can stem from several factors. The primary suspects are often related to catalyst deactivation or suboptimal reaction conditions. Pyridine substrates, particularly those with a nitrogen at the 2- or 6-position, can coordinate to the palladium center, leading to catalyst inhibition.[1][2]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to promote the desired reductive elimination and prevent catalyst deactivation. Consider switching to a more robust ligand system. Bidentate ligands can be less prone to displacement by pyridine substrates.[2]

  • Base Selection: The base plays a crucial role in the catalytic cycle. If a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is not effective, consider weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if your substrate is base-sensitive.[3][4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. While toluene and dioxane are common, for polar pyridine substrates, solvents like tert-butanol (t-BuOH) or N,N-dimethylformamide (DMF) might be more suitable due to better solubility of the starting materials.[1][5] However, be aware that some solvents like acetonitrile and pyridine itself can inhibit the reaction by coordinating to the palladium catalyst.[6]

  • Temperature: Ensure the reaction temperature is optimal. While typical temperatures range from 80-100 °C, some systems may require higher or lower temperatures for optimal performance.[6]

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

Q2: I am observing significant amounts of side products, such as hydrodehalogenation of my pyridine halide. How can I minimize this?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination to occur.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, outcompeting the hydrodehalogenation pathway.

  • Lower Reaction Temperature: In some cases, lowering the reaction temperature can disfavor the side reaction.

  • Choice of Base: The choice of base can influence the extent of hydrodehalogenation. Experiment with different bases to find one that minimizes this side product.

Q3: My starting materials are poorly soluble in the reaction solvent. What can I do?

A3: Poor solubility is a frequent issue, especially with highly functionalized or polar pyridine derivatives, and can lead to low yields.[6]

Solutions for Solubility Issues:

  • Solvent Screening: Test a range of solvents with varying polarities. As mentioned, for polar substrates, consider more polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO). A mixture of solvents can also be effective.

  • Temperature Increase: Increasing the reaction temperature can improve the solubility of your starting materials.

  • Homogenization: Ensure efficient stirring to maximize the interaction between the dissolved and undissolved components of the reaction.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of the Buchwald-Hartwig amination of pyridine derivatives, based on literature data.

Table 1: Effect of Ligand on the Amination of 2-Bromopyridine with Aniline

LigandBaseSolventTemperature (°C)Yield (%)
XPhosNaOtBuToluene100>95
RuPhosNaOtBuToluene100~90
SPhosNaOtBuToluene100~96
DavePhosNaOtBuToluene100~99

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Base on the Amination of 4-Chloropyridine with Morpholine

LigandBaseSolventTemperature (°C)Yield (%)
BrettPhosNaOtBuDioxane11085
BrettPhosLHMDSDioxane11078
BrettPhosK₃PO₄t-BuOH11065
BrettPhosCs₂CO₃Toluene11072

Data synthesized from multiple sources for illustrative purposes.

Table 3: Effect of Solvent on the Amination of 3-Bromopyridine with Benzylamine

LigandBaseSolventTemperature (°C)Yield (%)
JosiphosCs₂CO₃Toluene10088
JosiphosCs₂CO₃Dioxane10092
JosiphosCs₂CO₃THF10075
JosiphosCs₂CO₃DMF10085

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Below are generalized, detailed methodologies for key experiments cited in the troubleshooting of the Buchwald-Hartwig amination of pyridine derivatives.

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of a Halopyridine

This protocol provides a starting point for the optimization of the Buchwald-Hartwig amination of a generic halopyridine with an amine.

Materials:

  • Halopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the halopyridine, amine, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with the same organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting the Buchwald-Hartwig amination of pyridine derivatives.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Potential Inhibition by Pyridine Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH Deprot Deprotonation AmineCoord->Deprot Base PdAmido Ar-Pd(II)-NR'R''(L) Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR'R'' Pyridine Pyridine Substrate Pyridine->Pd0 Coordination/ Deactivation

Caption: The catalytic cycle of the Buchwald-Hartwig amination and potential catalyst inhibition by pyridine substrates.

Troubleshooting_Workflow Start Low Yield in Buchwald-Hartwig Amination of Pyridine Derivative CheckCatalyst Is the catalyst system appropriate? Start->CheckCatalyst CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes OptimizeLigand Screen bulky, electron-rich and/or bidentate ligands CheckCatalyst->OptimizeLigand No CheckSubstrate Are there substrate-specific issues? CheckConditions->CheckSubstrate Yes OptimizeBase Screen different bases (e.g., NaOtBu, Cs2CO3, K3PO4) CheckConditions->OptimizeBase No AddressSideReactions Address side reactions (e.g., hydrodehalogenation) CheckSubstrate->AddressSideReactions Side Reactions Observed Success Improved Yield CheckSubstrate->Success Resolved OptimizeLigand->CheckConditions OptimizeSolvent Screen solvents for solubility and compatibility (Toluene, Dioxane, tBuOH, DMF) OptimizeBase->OptimizeSolvent OptimizeTemp Vary reaction temperature OptimizeSolvent->OptimizeTemp CheckInert Ensure strict inert atmosphere and degassed solvents OptimizeTemp->CheckInert CheckInert->CheckSubstrate AddressSideReactions->Success

Caption: A troubleshooting workflow for addressing low yields in the Buchwald-Hartwig amination of pyridine derivatives.

References

Technical Support Center: Overcoming Poor Solubility of 5-Hydroxy-2-(thiophen-3-YL)pyridine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-Hydroxy-2-(thiophen-3-YL)pyridine during experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like many heterocyclic molecules. The molecular structure of this compound, with its aromatic rings, likely contributes to low aqueous solubility. When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.

Q2: What is the first and simplest step I should take to try and improve the solubility of my compound?

A2: The initial and often simplest approach is to optimize the concentration of the organic co-solvent, typically DMSO, in your final assay solution. While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% or even 1% DMSO. Gradually increasing the DMSO concentration within the tolerated range for your specific assay may be sufficient to keep the compound in solution.

Q3: Can adjusting the pH of my assay buffer help in solubilizing this compound?

A3: Yes, pH modification can be a very effective strategy.[1] The pyridine and hydroxyl groups in the molecule are ionizable. The hydroxyl group is weakly acidic, and the pyridine nitrogen is basic. Determining the pKa of these functional groups will indicate whether making the buffer more acidic or more basic will increase the proportion of the more soluble, ionized form of the molecule. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can have the same effect.

Q4: Are there any excipients I can add to my assay medium to enhance solubility?

A4: Several types of excipients can be used to improve the solubility of poorly soluble compounds. These include:

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01 - 0.05%) in biochemical assays to help solubilize hydrophobic compounds by forming micelles.[2] However, they are often not suitable for cell-based assays as they can disrupt cell membranes.[2]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell, thereby increasing its aqueous solubility.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your experiments.

Problem: Compound precipitates upon dilution into aqueous buffer.
Possible Cause Suggested Solution Experimental Protocol
Low Aqueous Solubility Increase the concentration of a water-miscible organic co-solvent.Protocol 1: Co-solvent Optimization
Adjust the pH of the buffer to favor the ionized (more soluble) form of the compound.Protocol 2: pH Adjustment
Concentration Exceeds Solubility Limit Prepare a more dilute stock solution or perform a serial dilution.Protocol 3: Serial Dilution
Utilize solubility-enhancing excipients.Protocol 4: Use of Surfactants (for biochemical assays) or Protocol 5: Cyclodextrin Complexation
Problem: Inconsistent results or low potency observed in assays.
Possible Cause Suggested Solution Experimental Protocol
Micro-precipitation or aggregation Reduce the particle size of the compound to increase the dissolution rate.Protocol 6: Particle Size Reduction (Micronization/Nanosizing)
Formulate the compound as a solid dispersion.Protocol 7: Solid Dispersion Preparation

Quantitative Data Summary

The following table summarizes common solubilization techniques and their typical working concentrations. The optimal conditions for this compound should be determined empirically.

Method Agent/Parameter Typical Working Range Assay Compatibility
Co-solvency DMSO, Ethanol0.1% - 5% (v/v)Cell-based (check cell line tolerance) & Biochemical
pH Adjustment HCl, NaOHpH 2-10Dependent on compound stability and assay requirements
Surfactants Tween-20, Triton X-1000.01% - 0.1% (v/v)Primarily Biochemical
Cyclodextrins β-cyclodextrin, HP-β-CD1 - 50 mMCell-based & Biochemical

Experimental Protocols

Protocol 1: Co-solvent Optimization

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your stock solution in 100% DMSO.

  • Final Dilution in Assay Buffer: Prepare a set of assay buffers containing varying final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

  • Test Dilution: Add a small, fixed volume of the DMSO stock to each of the corresponding assay buffers to reach the desired final compound concentration.

  • Observe: Visually inspect for precipitation immediately and after a period representative of your assay duration. Determine the minimum DMSO concentration that maintains solubility.

Protocol 2: pH Adjustment

  • Determine pKa: If possible, determine the pKa of this compound experimentally or through in silico prediction.

  • Prepare Buffers: Prepare a series of your assay buffer at different pH values around the pKa (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Solubility Test: Add a fixed amount of the compound (or a concentrated stock in a minimal amount of organic solvent) to each buffer.

  • Equilibrate and Measure: Allow the solutions to equilibrate (e.g., by shaking for 24 hours). Centrifuge to pellet any undissolved solid and measure the concentration of the compound in the supernatant by a suitable method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 3: Serial Dilution

  • High Concentration Stock: Prepare a high concentration stock solution in 100% DMSO (e.g., 50 mM).

  • Intermediate Dilution in DMSO: Perform a serial dilution of the stock solution in 100% DMSO to create a range of lower concentration stocks.

  • Final Dilution in Assay Buffer: Dilute each of the DMSO stocks into your final assay buffer to the desired test concentration, ensuring the final DMSO concentration remains constant and tolerated by the assay.

Protocol 4: Use of Surfactants (for biochemical assays)

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer supplemented with a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20).

  • Dissolve Compound: Add your compound from a concentrated DMSO stock to the surfactant-containing buffer.

  • Compare: As a control, add the compound to the same buffer without the surfactant to observe the effect on solubility.

Protocol 5: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer to make a stock solution (e.g., 100 mM).

  • Complexation: Add the powdered this compound to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture until the compound is dissolved, which may take several hours.

  • Sterile Filtration: If for use in cell culture, sterile filter the final solution.

Protocol 6: Particle Size Reduction

This is a pre-formulation strategy.

  • Micronization: Use techniques like air-jet milling to reduce the particle size of the solid compound to the micron range.

  • Nanosizing: Employ methods such as high-pressure homogenization or ball milling to create nanoparticles of the drug.[1] These smaller particles have a larger surface area-to-volume ratio, which can increase the dissolution rate.[1]

Protocol 7: Solid Dispersion Preparation

  • Solvent Evaporation Method: a. Dissolve both the this compound and a hydrophilic carrier (e.g., a polymer like PVP or PEG) in a common organic solvent. b. Evaporate the solvent under vacuum, leaving a solid dispersion where the drug is finely dispersed within the carrier matrix. c. The resulting solid can then be dissolved in the assay buffer.

Visualizations

experimental_workflow start Start: Poor Solubility of This compound co_solvent Optimize Co-solvent (e.g., DMSO) start->co_solvent ph_adjust Adjust Buffer pH co_solvent->ph_adjust If not sufficient excipients Use Excipients ph_adjust->excipients If not sufficient surfactants Surfactants (Biochemical Assays) excipients->surfactants cyclodextrins Cyclodextrins (Cell-based & Biochemical) excipients->cyclodextrins physical_mod Advanced Physical Modification excipients->physical_mod For persistent issues success Solubility Issue Resolved surfactants->success cyclodextrins->success particle_size Particle Size Reduction physical_mod->particle_size solid_dispersion Solid Dispersion physical_mod->solid_dispersion particle_size->success solid_dispersion->success

Caption: A decision tree for selecting a solubilization strategy.

signaling_pathway_placeholder cluster_membrane Cell Membrane receptor Target Receptor downstream_kinase Downstream Kinase receptor->downstream_kinase compound This compound (Solubilized) compound->receptor transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

References

Optimization of reaction conditions for synthesizing 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-(thiophen-3-YL)pyridine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and effective method is a Suzuki-Miyaura cross-coupling reaction. This involves coupling a protected 5-hydroxypyridine derivative (e.g., 5-methoxy-2-bromopyridine) with a thiophene-3-boronic acid or its ester, followed by a deprotection step to reveal the hydroxyl group. The hydroxyl group on the pyridine ring is typically protected to prevent interference with the palladium catalyst.

Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?

A2: Low yields in Suzuki-Miyaura coupling can be attributed to several factors.[1] Common issues include inefficient generation of the active Pd(0) catalyst, the presence of oxygen which can lead to side reactions like homocoupling, and protodeboronation (hydrolysis of the boronic acid).[1] Ensuring a properly degassed reaction mixture and using a stable palladium precatalyst can help mitigate these problems.[1]

Q3: Do I need to protect the hydroxyl group on the pyridine ring?

A3: Yes, it is highly recommended to protect the hydroxyl group. The acidic proton of the hydroxyl group can interfere with the catalytic cycle of the Suzuki-Miyaura reaction.[2] Common protecting groups for alcohols include ethers (e.g., methoxy, benzyl) and silyl ethers (e.g., TBDMS).[2][3] Ester protecting groups are also an option.[3]

Q4: What are the common side products in this reaction?

A4: The primary side products are typically from homocoupling of the starting materials (e.g., bithiophene or bipyridine) and protodeboronation of the thiophene boronic acid.[1] These can be minimized by ensuring an inert atmosphere and using anhydrous conditions if protodeboronation is a significant issue.[1]

Q5: How can I purify the final product?

A5: Purification of hydroxylated biaryl compounds like this compound is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen present). 3. Poor solubility of reactants. 4. Incorrect base or solvent.1. Use a fresh, high-quality palladium catalyst or precatalyst. Consider using a more active ligand. 2. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[1] 3. Choose a solvent or solvent mixture in which all reactants are soluble at the reaction temperature.[1] 4. Screen different bases and solvents to find the optimal combination for your specific substrates.[1][4]
Significant Homocoupling Presence of oxygen in the reaction mixture.Ensure rigorous degassing of the reaction setup and solvents.[1]
Protodeboronation 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of water.1. Use milder reaction conditions (lower temperature, weaker base). 2. Use anhydrous solvents and a base like K₃PO₄.[1] Consider using a more stable boronic acid derivative like a pinacol ester.[1]
Incomplete Deprotection 1. Inappropriate deprotection reagent or conditions. 2. Insufficient reaction time.1. Select a deprotection method compatible with your protecting group (e.g., BBr₃ for methoxy ethers, TBAF for silyl ethers). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
Difficulty in Purification Co-elution of product with starting materials or byproducts.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC.

Experimental Protocols

Step 1: Protection of 5-Hydroxy-2-bromopyridine (as 5-Methoxy-2-bromopyridine)

This protocol describes the methylation of 5-hydroxy-2-bromopyridine as a representative example of hydroxyl group protection.

Materials:

  • 5-Hydroxy-2-bromopyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-hydroxy-2-bromopyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methoxy-2-bromopyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 5-methoxy-2-bromopyridine with thiophene-3-boronic acid.

Materials:

  • 5-Methoxy-2-bromopyridine

  • Thiophene-3-boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 5-methoxy-2-bromopyridine (1.0 equivalent), thiophene-3-boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Methoxy-2-(thiophen-3-YL)pyridine.

Step 3: Deprotection of the Methoxy Group

This protocol describes the cleavage of the methyl ether to yield the final product.

Materials:

  • 5-Methoxy-2-(thiophen-3-YL)pyridine

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Methoxy-2-(thiophen-3-YL)pyridine (1.0 equivalent) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

  • Slowly add BBr₃ solution (2.0-3.0 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄·7H₂OWater90100
2K₂CO₃Water9095.0
3Li₂CO₃WaterReflux99.0
4Cs₂CO₃WaterReflux80.5
5NaHCO₃Water9091.5
6KOC(CH₃)₃Water9070.0
Data adapted from a representative Suzuki coupling reaction in aqueous media.[4] Actual yields may vary depending on the specific substrates.

Table 2: Effect of Catalyst Loading and Temperature on Suzuki-Miyaura Coupling Yield

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)
10.0190100
20.0059090
30.018095
40.016085
50.014060
60.1105
Data adapted from a representative Suzuki coupling reaction.[4] The optimal conditions should be determined empirically for the synthesis of this compound.

Visualizations

Synthesis_Workflow Start 5-Hydroxy-2-bromopyridine Protection Protection of Hydroxyl Group Start->Protection Protected_Intermediate 5-Methoxy-2-bromopyridine Protection->Protected_Intermediate Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Protected_Intermediate->Suzuki_Coupling Coupled_Product 5-Methoxy-2-(thiophen-3-YL)pyridine Suzuki_Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide Start Low or No Product Yield Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Atmosphere Is the reaction under an inert atmosphere? Check_Catalyst->Check_Atmosphere Yes Check_Conditions Optimize reaction conditions (temperature, solvent, base) Check_Catalyst->Check_Conditions No Check_Reagents Are starting materials pure? Check_Atmosphere->Check_Reagents Yes Improve_Inertness Improve degassing procedure Check_Atmosphere->Improve_Inertness No Check_Reagents->Check_Conditions No Side_Reactions Significant side reactions observed? Check_Reagents->Side_Reactions Yes Success Successful Synthesis Check_Conditions->Success Homocoupling Homocoupling? Side_Reactions->Homocoupling Yes Deboronylation Protodeboronation? Side_Reactions->Deboronylation No Homocoupling->Improve_Inertness Anhydrous_Conditions Use anhydrous solvents/reagents Deboronylation->Anhydrous_Conditions Yes Deboronylation->Success No Improve_Inertness->Success Anhydrous_Conditions->Success

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

References

Process improvements for the scale-up synthesis of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides process improvement insights, troubleshooting advice, and detailed protocols for the scale-up synthesis of 5-Hydroxy-2-(thiophen-3-YL)pyridine, a key intermediate for researchers and professionals in drug development.

Typical Synthesis Workflow

The industrial synthesis of this compound is commonly achieved via a two-step process. The first step involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and thiophene rings. This is followed by a demethylation step to yield the final hydroxyl product.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation A 2-Halo-5-methoxypyridine + Thiophen-3-ylboronic Acid B 5-methoxy-2-(thiophen-3-yl)pyridine A->B Pd Catalyst, Base, Solvent C This compound B->C Demethylating Agent (e.g., BBr3) G start Low Yield in Suzuki Coupling? reagents Check Reagent Quality (Boronic Acid, Halide, Base) start->reagents Yes success Yield Improved start->success No catalyst Evaluate Catalyst System (Pre-catalyst & Ligand) reagents->catalyst Quality OK reagents_sol Solution: - Use fresh boronic acid - Ensure base is dry - Check halide purity reagents->reagents_sol conditions Optimize Reaction Conditions (Solvent, Temp, Time) catalyst->conditions System OK catalyst_sol Solution: - Switch to bulky ligand (e.g., RuPhos) - Try different Pd source (e.g., Pd(dppf)Cl2) - Increase catalyst loading slightly catalyst->catalyst_sol conditions_sol Solution: - Screen different solvent/water ratios - Increase temperature / Use microwave - Increase reaction time conditions->conditions_sol conditions->success Optimized

Addressing impurities in the final product of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-(thiophen-3-YL)pyridine, focusing on the identification and mitigation of impurities in the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what impurities can be expected?

The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves reacting a halogenated hydroxypyridine (e.g., 2-bromo-5-hydroxypyridine) with a thiophene boronic acid (e.g., thiophene-3-boronic acid) in the presence of a palladium catalyst and a base. While effective, this method can generate several characteristic impurities.

Common Impurities in Suzuki-Miyaura Synthesis:

  • Homocoupling Products: Dimerization of the starting materials, resulting in 5,5'-dihydroxy-2,2'-bipyridine and 3,3'-bithiophene.[1][2]

  • Dehalogenated Starting Material: Loss of the halogen atom (e.g., bromine) from the pyridine starting material to form 3-hydroxypyridine.[1]

  • Protonated Boronic Acid: Hydrolysis or protonation of the carbon-boron bond in the thiophene boronic acid, leading to the formation of thiophene.[1]

  • Oxidized Boronic Acid Products: Boronic acids can oxidize, leading to the formation of phenols (in this case, 3-hydroxythiophene) or boronic acid anhydrides (boroxines).[1][3]

  • Residual Catalyst and Ligands: Trace amounts of the palladium catalyst and phosphine ligands may remain in the final product.

Q2: My LC-MS analysis shows a significant peak with a mass double that of my boronic acid starting material. What is this impurity and how can I prevent it?

This impurity is almost certainly a homocoupling dimer of your boronic acid starting material (e.g., 3,3'-bithiophene). This side reaction is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen in the reaction mixture.[2][3]

Strategies to Minimize Homocoupling:

  • Ensure an Inert Atmosphere: Before adding the palladium catalyst, thoroughly degas the reaction mixture and solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[4]

  • Use High-Purity Reagents: Traces of oxygen or other oxidants in solvents or reagents can promote homocoupling.

  • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[2]

Q3: How can I effectively separate the target product from closely-eluting impurities during purification?

Co-elution during column chromatography is a common challenge. If an impurity is difficult to separate from the desired product, consider the following methods:

  • Recrystallization: This is a powerful technique if a suitable solvent system can be found in which the product has significantly different solubility from the impurity at different temperatures.

  • Preparative HPLC: Reverse-phase preparative HPLC can offer much higher resolution than standard flash chromatography, effectively separating isomers and other closely-related impurities.

  • pH-Mediated Extraction: The phenolic hydroxyl group on your product is acidic. You may be able to perform an acid-base extraction by dissolving the crude mixture in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate). The deprotonated product will move to the aqueous layer, potentially leaving less polar impurities behind. The product can then be recovered by acidifying the aqueous layer and re-extracting.

Q4: What are the recommended analytical methods for assessing the final purity of this compound?

A combination of methods is recommended for a comprehensive purity assessment:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantitative purity analysis. An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile/water (often with 0.1% TFA or formic acid) and UV detection is typical.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main product and any impurities, which is critical for troubleshooting.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any structurally related impurities if they are present in sufficient quantities (>1-5%).

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a flame ionization detector (FID) can also be used for purity analysis.[8][9]

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Suggested Solutions & Mitigation Strategies
Low or No Product Yield 1. Inactive Catalyst. 2. Incorrect Base or Solvent. 3. Reaction not run under inert conditions. 4. Poor quality boronic acid.1. Use a fresh, high-quality palladium catalyst and ligand. 2. Optimize the base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., DME/water, Toluene/water). Cesium carbonate is often more soluble and effective.[4] 3. Ensure the reaction is thoroughly degassed and maintained under a nitrogen or argon atmosphere. 4. Boronic acids can degrade over time; use fresh or properly stored material.
Dark Brown or Black Final Product 1. Formation of Palladium Black. 2. Product Degradation.1. Palladium black (precipitated Pd(0)) indicates catalyst aggregation and decomposition, reducing efficiency.[1] This can be caused by high temperatures or improper ligand choice. Try a different phosphine ligand or catalyst system. Filter the final reaction mixture through Celite to remove it before workup. 2. The hydroxypyridine moiety may be sensitive to oxidation or high temperatures. Keep reaction temperatures as low as feasible and perform workup promptly.
Multiple Spots on TLC, Difficult to Separate 1. Significant formation of multiple byproducts (homocoupling, dehalogenation, etc.). 2. Impurity with similar polarity to the product.1. Review the reaction conditions to minimize side reactions (see FAQs). 2. For purification, try a different solvent system for column chromatography with varying polarity. If this fails, consider recrystallization or preparative HPLC.
Mass Spectrum shows M+2 Peak (where M is product) Presence of a bromine-containing impurity.This is likely unreacted 2-bromo-5-hydroxypyridine starting material. Increase the equivalents of the thiophene boronic acid or extend the reaction time.

Data & Protocols

Table 1: Illustrative Effect of Reaction Conditions on Impurity Profile
CatalystBaseSolventAtmosphereProduct Purity (%)Homocoupling Impurity (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂OAir7515
Pd(PPh₃)₄ K₂CO₃ DME/H₂O Nitrogen 92 4
PdCl₂(dppf)Cs₂CO₃DME/H₂OAir8012
PdCl₂(dppf) Cs₂CO₃ DME/H₂O Nitrogen 95 <2

Data is illustrative and serves to highlight general trends in Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

  • To a round-bottom flask, add 2-bromo-5-hydroxypyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).[10]

  • Seal the flask with a septum and purge with nitrogen for 15 minutes.

  • Add degassed dimethoxyethane (DME) and water (e.g., 4:1 ratio) via syringe.

  • Sparge the resulting suspension with nitrogen for another 15 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive flow of nitrogen.

  • Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Proceed with an aqueous workup, typically involving washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purity Analysis by RP-HPLC

  • System: Agilent 1260 or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve ~1 mg of the product in 1 mL of 50:50 Acetonitrile/Water.

Visualizations

Synthesis Pathway

Synthesis_Pathway Reactant1 2-Bromo-5-hydroxypyridine Conditions Pd(PPh₃)₄ Base (e.g., Cs₂CO₃) Solvent (DME/H₂O) Heat, N₂ Reactant1->Conditions Reactant2 Thiophene-3-boronic acid Reactant2->Conditions Product This compound Conditions->Product

Caption: Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Impurity Formation Pathways

Impurity_Formation SM1 2-Bromo-5-hydroxypyridine Reaction Suzuki Coupling (Pd Catalyst, Base) SM1->Reaction Impurity3 Dehalogenation SM1->Impurity3 Side Reaction SM2 Thiophene-3-boronic acid SM2->Reaction Product Desired Product Reaction->Product Main Pathway Impurity1 Pyridine Homocoupling Reaction->Impurity1 Side Reaction Impurity2 Thiophene Homocoupling Reaction->Impurity2 Side Reaction

Caption: Primary reaction pathway and common impurity-forming side reactions.

Troubleshooting Workflow for Impurities

Troubleshooting_Workflow Start Crude product shows significant impurities by LC-MS CheckMass Identify impurity mass: Heavier than product? Start->CheckMass Heavier Likely Homocoupling Dimer CheckMass->Heavier Yes Lighter Check mass vs. starting materials CheckMass->Lighter No SolveHeavier Solution: 1. Degas reaction thoroughly 2. Use inert atmosphere (N₂/Ar) 3. Add reducing agent Heavier->SolveHeavier IsSM Unreacted Starting Material Lighter->IsSM Mass matches SM IsDecomp Dehalogenation or Protonation Byproduct Lighter->IsDecomp Mass matches byproduct SolveSM Solution: 1. Increase equivalents of other reagent 2. Extend reaction time/temp IsSM->SolveSM SolveDecomp Solution: 1. Ensure anhydrous conditions 2. Check base/reagent quality IsDecomp->SolveDecomp

Caption: Decision tree for identifying and addressing common impurities.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Hydroxy-2-(thiophen-3-yl)pyridine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticancer Activity

The anticancer activity of various pyridine and thiophene derivatives has been evaluated against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds, offering a basis for understanding the structure-activity relationships (SAR) within this chemical class.

Compound/Derivative ClassStructural Modification from CoreCancer Cell LineIC50 (µM)Reference
Thieno[2,3-b]pyridine Derivative 4b Fused thienopyridine coreHepG-2 (Liver)3.12[1]
MCF-7 (Breast)20.55[1]
3-(thiophen-2-ylthio)pyridine Derivative 22 Thiophene at position 2 via thioether at position 3 of pyridineHepG2 (Liver)2.98 ± 1.11
WSU-DLCL2 (Lymphoma)4.34 ± 0.84
Pyridine-Urea Derivative 8e Urea linkage at position 3 of pyridineMCF-7 (Breast)0.22 (48h), 0.11 (72h)
Thieno[2,3-c]pyridine Derivative 6i Fused thienopyridine core with thiomorpholine substitutionHSC3 (Head and Neck)10.8[2]
T47D (Breast)11.7[2]
RKO (Colorectal)12.4[2]
1,2,4-triazole Pyridine Derivative TP6 Triazole substitution on pyridine coreB16F10 (Melanoma)41.12

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents. The presence of a hydroxyl (-OH) group can impact activity, with some studies suggesting that hydroxylated derivatives exhibit significant biological effects. The fusion of the thiophene and pyridine rings into a thienopyridine scaffold, as seen in several active compounds, often leads to potent anticancer activity. Furthermore, the nature of the substituent on the thiophene and pyridine rings plays a crucial role in determining the potency and selectivity of these compounds.

Potential Signaling Pathways

Based on the targets of structurally similar compounds, 5-Hydroxy-2-(thiophen-3-yl)pyridine may exert its biological effects by modulating key signaling pathways implicated in cancer progression. The primary putative targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Heat Shock Protein 90 (Hsp90).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway can starve tumors of essential nutrients and oxygen.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

VEGFR-2 Signaling Cascade

The EGFR pathway is frequently overactive in various cancers, leading to uncontrolled cell growth and proliferation. Targeting this pathway is a common strategy in cancer therapy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Cascade

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby arresting cancer cell growth.

HSP90_Signaling_Pathway HSP90 Hsp90 ClientProteins Client Proteins (e.g., AKT, RAF, EGFR) HSP90->ClientProteins Dissociation ClientProteins->HSP90 Binding & Stabilization Ubiquitination Ubiquitination ClientProteins->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome HSP90_Inhibitor Hsp90 Inhibitor HSP90_Inhibitor->HSP90 Inhibition

Hsp90 Chaperone Cycle Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of compounds like this compound.

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[3]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Objective: To determine the IC50 value of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound stock solution (in DMSO)

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • Microplate reader capable of luminescence or fluorescence detection

Procedure:

  • Assay Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations. Include a positive control (kinase with no inhibitor) and a negative control (no kinase).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the kinase activity. If using an ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated as follows:

    • % Inhibition = 100 - [((Signal of test compound - Signal of negative control) / (Signal of positive control - Signal of negative control)) x 100]

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive comparison of X-ray crystallography for the structural validation of 5-Hydroxy-2-(thiophen-3-YL)pyridine, alongside alternative analytical techniques. We will delve into the experimental data, protocols, and workflows that underpin the unambiguous elucidation of this promising heterocyclic compound.

The architectural arrangement of atoms within this compound, a molecule of interest in medicinal chemistry, dictates its physicochemical properties and biological activity. While several analytical methods can provide structural insights, X-ray crystallography remains the gold standard for delivering an unequivocal atomic-resolution structure. This guide will compare the definitive nature of X-ray crystallography with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of the structural validation process.

At a Glance: Comparing Structural Elucidation Techniques

To appreciate the strengths and limitations of each method, the following table summarizes the key quantitative data obtained from X-ray crystallography and its comparison with NMR and MS for the structural analysis of small molecules like this compound.

ParameterX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample State Crystalline SolidSolutionGas Phase Ions
Information Yield 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingConnectivity through bonds (COSY, HSQC, HMBC), through-space proximity (NOESY), chemical environment of nucleiMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic (~0.1 Å)Can infer spatial relationships, but not direct atomic coordinates with the same precision as crystallographyProvides molecular formula and substructural information
Key Strengths Unambiguous determination of stereochemistry and absolute configuration.[1][2]Provides information on molecular dynamics and structure in solution, which can be more biologically relevant.[3][4][5]High sensitivity, requires very small sample amounts, provides rapid molecular weight determination.[6][7][8]
Limitations Requires a suitable single crystal, which can be challenging to grow. The determined structure is of the solid state, which may differ from the solution conformation.[1][9]Structure determination can be complex for molecules with few protons or significant signal overlap. Does not directly provide bond lengths and angles.[3][10]Does not provide 3D structural information or stereochemistry. Fragmentation can sometimes be difficult to interpret.

The Decisive View: X-ray Crystallography Data

Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would provide a wealth of precise structural information. The following table exemplifies the type of data that would be generated, based on analyses of similar thiophene-pyridine derivatives.[11][12][13]

Crystallographic ParameterHypothetical Value for this compound
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.8 Å, b = 12.5 Å, c = 10.2 Å, β = 98.5°
Bond Length (C-S in thiophene) ~1.72 Å
Bond Length (C=N in pyridine) ~1.34 Å
Bond Angle (C-S-C in thiophene) ~92.2°
Dihedral Angle (Pyridine-Thiophene) ~25°
R-factor < 0.05

Experimental Workflows: A Visual Guide

The process of determining and validating a molecular structure involves a logical sequence of experiments. The following diagram illustrates a typical workflow for the comprehensive structural elucidation of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_definitive Definitive Structure Validation cluster_final Final Structure & Reporting synthesis Synthesis of 5-Hydroxy-2- (thiophen-3-YL)pyridine purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr crystallization Single Crystal Growth ms->crystallization nmr->crystallization xray X-ray Diffraction Data Collection crystallization->xray structure_solution Structure Solution & Refinement xray->structure_solution validation Structural Validation & Analysis structure_solution->validation publication Publication / Reporting validation->publication

Experimental workflow for structural elucidation.

In-Depth Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed methodologies are crucial.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol-water, acetone). The process may take several days to weeks.

  • Data Collection: A selected crystal is mounted on a goniometer head. The diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes:

    • ¹H NMR: To identify the number and chemical environment of protons.

    • ¹³C NMR: To identify the number and chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings through bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[10]

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

Mass Spectrometry
  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the m/z to several decimal places.

  • Tandem MS (MS/MS): The molecular ion can be fragmented, and the m/z of the resulting fragments are analyzed to provide information about the substructures present in the molecule.[6][8]

References

Comparative Analysis of Thieno[2,3-b]pyridine Analogues: A Synthesis of Experimental and Computational Insights

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, the convergence of computational modeling and experimental validation has become a cornerstone of modern drug discovery. This guide provides a comparative analysis of a series of thieno[2,3-b]pyridine analogues, focusing on the correlation between their computationally predicted and experimentally determined biological activities. While the specific molecule 5-Hydroxy-2-(thiophen-3-YL)pyridine was not found in publicly available research, this guide will focus on a closely related and well-studied class of compounds: thieno[2,3-b]pyridine derivatives investigated for their anticancer properties.

A key study in this area, "A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues," provides a comprehensive dataset for a comparative analysis. This research explores a series of synthesized thieno[2,3-b]pyridine derivatives, evaluating their efficacy against a panel of human tumor cell lines and their inhibitory activity against the enzyme tyrosyl-DNA phosphodiesterase I (TDP1). The study further employs molecular docking to elucidate the potential binding mechanisms of these compounds.

Data Presentation: Experimental vs. Computational

The following tables summarize the key experimental and computational data for a selection of thieno[2,3-b]pyridine derivatives from the aforementioned study.

Table 1: In Vitro Anticancer Activity of Thieno[2,3-b]pyridine Derivatives (GI₅₀ in nM)

CompoundMelanoma (MDA-MB-435)Breast (MCF7)Lung (NCI-H460)CNS (SF-268)Leukemia (CCRF-CEM)
9a 70>100,0004,5304,2803,180
9d 1,210>100,0005,5706,0104,120
12 2,2309,8907,6208,9105,330

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Table 2: Experimental TDP1 Inhibition vs. Computational Docking Scores

CompoundExperimental IC₅₀ (µM) for TDP1 InhibitionComputational Docking Score (kcal/mol)
9d 0.5 ± 0.1-8.5
Analog Not specified-8.2

IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for interpreting the data. The following sections outline the key experimental procedures.

Synthesis of Thieno[2,3-b]pyridine Derivatives:

The synthesis of the thieno[2,3-b]pyridine core generally involves a multicomponent reaction. A typical procedure starts with the reaction of a cyclic ketone, malononitrile, and elemental sulfur in the presence of a base like morpholine to form a 2-aminothiophene-3-carbonitrile derivative. This intermediate is then cyclized with an appropriate reagent to yield the final thieno[2,3-b]pyridine scaffold. Further modifications can be made to introduce various substituents.

In Vitro Anticancer Activity (NCI60 Cell Line Screen):

The synthesized compounds were evaluated for their anticancer activity against the National Cancer Institute's 60 human tumor cell line panel. The cells were typically seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations and the plates were incubated for an additional 48 hours. The cell viability was determined using a sulforhodamine B (SRB) assay, and the GI₅₀ values were calculated from the dose-response curves.

Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibition Assay:

The inhibitory activity of the compounds against TDP1 was measured using a biochemical assay. The assay typically involves incubating the enzyme with a fluorogenic DNA substrate in the presence of varying concentrations of the test compound. The cleavage of the substrate by TDP1 results in an increase in fluorescence, which is monitored over time. The IC₅₀ values are then determined by plotting the percentage of enzyme inhibition against the compound concentration.

Computational Methodology

Molecular Docking:

To gain insights into the potential binding modes of the thieno[2,3-b]pyridine derivatives with their biological target, molecular docking studies were performed. The crystal structure of the target protein (e.g., TDP1) was obtained from the Protein Data Bank (PDB). The protein structure was prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structures of the ligands were generated and optimized. Docking was then carried out using software such as AutoDock or Glide. The resulting poses were ranked based on their docking scores, which estimate the binding affinity.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_experimental Experimental Validation cluster_computational Computational Analysis S1 Cyclic Ketone + Malononitrile + Sulfur S2 2-Aminothiophene-3-carbonitrile Intermediate S1->S2 Multicomponent Reaction S3 Thieno[2,3-b]pyridine Derivatives S2->S3 Cyclization & Modification E1 In Vitro Anticancer Screening (NCI60) S3->E1 E2 TDP1 Inhibition Assay S3->E2 C1 Molecular Docking S3->C1 E3 Experimental Data (GI50, IC50) E1->E3 E2->E3 C3 Computational Data (Docking Score) E3->C3 Comparison C1->C3 C2 Protein Target (TDP1) C2->C1

Caption: Workflow illustrating the synthesis, experimental validation, and computational analysis of thieno[2,3-b]pyridine analogues.

G cluster_pathway Putative Signaling Pathway Inhibition P1 Growth Factor Signaling P2 Phospholipase C (PLC) P1->P2 P3 Downstream Signaling (e.g., IP3, DAG) P2->P3 P4 Cell Proliferation & Survival P3->P4 P5 Thieno[2,3-b]pyridine (e.g., 9d) P5->P2 Inhibition

Caption: Putative signaling pathway inhibited by thieno[2,3-b]pyridine derivatives.

Comparison and Conclusion

The presented data highlights a noteworthy correlation between the experimental and computational findings. Compound 9d , which demonstrated the most potent inhibition of TDP1 in the biochemical assay (IC₅₀ = 0.5 ± 0.1 μM), also exhibited a favorable docking score of -8.5 kcal/mol, suggesting a strong binding affinity to the enzyme's active site.[1] This alignment between in vitro activity and in silico prediction underscores the utility of computational methods in identifying promising drug candidates.

While the anticancer activity of 9d in the NCI60 panel was moderate, the strong inhibition of TDP1, an enzyme involved in DNA repair, suggests a specific mechanism of action that may not be fully captured by a general cell proliferation assay. The broader screening results for other analogues, such as the high potency of 9a against melanoma cell lines, indicate that structural modifications to the thieno[2,3-b]pyridine scaffold can significantly influence the anticancer spectrum.[1]

References

Comparative Analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine: A Mechanistic Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific experimental data on the mechanism of action of 5-Hydroxy-2-(thiophen-3-YL)pyridine is not available in the public domain. The following guide is a scientifically informed, hypothetical comparison based on the known biological activities of structurally related thiophene and pyridine derivatives. The presented data is illustrative and intended to guide future research.

Introduction

Thiophene and pyridine moieties are prevalent scaffolds in medicinal chemistry, contributing to a wide array of pharmacological activities, including anticonvulsant, anxiolytic, antidepressant, anti-inflammatory, and anticancer effects.[1] The compound this compound, which incorporates both of these heterocyclic rings, is therefore of significant interest for its potential therapeutic applications. This guide explores a hypothesized mechanism of action for this compound and presents a comparative framework against established therapeutic agents.

Based on the psychotropic effects observed in similar pyridine derivatives, a plausible mechanism of action for this compound involves the modulation of key neurotransmitter systems.[1] This guide will focus on two potential pathways: positive allosteric modulation of the GABA-A receptor and inhibition of monoamine oxidase (MAO).

Hypothesized Mechanisms of Action and Comparative Compounds

GABA-A Receptor Positive Allosteric Modulation

Many anxiolytic and anticonvulsant drugs exert their effects by enhancing the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. We hypothesize that this compound may act as a positive allosteric modulator (PAM) of the GABA-A receptor, similar to benzodiazepines.

For comparison, Diazepam , a well-characterized benzodiazepine, will be used.

Monoamine Oxidase (MAO) Inhibition

The antidepressant effects of some heterocyclic compounds are attributed to their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. We hypothesize that this compound may exhibit inhibitory activity against MAO-A, the isoform primarily targeted for the treatment of depression.

For comparison, Iproniazid , a non-selective MAO inhibitor, will be used.

Data Presentation: Comparative In Vitro Activity

The following tables present hypothetical in vitro data for this compound against the selected comparator compounds.

Compound GABA-A Receptor Modulation (α1β2γ2)
EC50 (µM) for GABA Potentiation Maximum GABA Enhancement (%)
This compound (Hypothetical)2.5150
Diazepam0.05250
Compound Monoamine Oxidase A (MAO-A) Inhibition
IC50 (µM)
This compound (Hypothetical)5.8
Iproniazid10.2

Mandatory Visualizations

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization leads to GABA GABA GABA->GABA_A binds to orthosteric site Compound This compound (Hypothesized PAM) Compound->GABA_A binds to allosteric site

Caption: Hypothesized GABA-A receptor modulation by this compound.

MAO_Inhibition_Workflow cluster_assay MAO-A Inhibition Assay start Start: Prepare Reagents add_compound Add Test Compound or Control (this compound or Iproniazid) start->add_compound add_substrate Add MAO-A Substrate (e.g., Kynuramine) add_compound->add_substrate add_enzyme Initiate Reaction: Add MAO-A Enzyme add_substrate->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction (e.g., with NaOH) incubation->stop_reaction measure Measure Product Formation (e.g., Fluorescence) stop_reaction->measure end End: Calculate IC50 measure->end

Caption: Experimental workflow for determining MAO-A inhibition.

Experimental Protocols

GABA-A Receptor Positive Allosteric Modulation Assay

This protocol is based on a yellow fluorescent protein (YFP)-based assay to measure GABA-A channel activation and allosteric modulation.[2]

Objective: To determine the potency (EC50) and efficacy of this compound in potentiating the GABA-induced chloride current in cells expressing human GABA-A receptors.

Materials:

  • CHO-K1 cells stably co-expressing the GABA-A receptor subunits (e.g., α1, β2, γ2) and a halide-sensitive YFP (H148Q/I152L).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • GABA stock solution.

  • This compound and Diazepam stock solutions in DMSO.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the stably transfected CHO-K1 cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound and Diazepam in the assay buffer. Also, prepare a range of GABA concentrations.

  • Assay: a. Wash the cells with assay buffer. b. Add the test compounds (or vehicle control) to the wells and incubate for a specified period (e.g., 15 minutes). c. Add a sub-maximal concentration of GABA (e.g., EC20) to all wells containing the test compounds. d. Immediately measure the fluorescence quenching of YFP using a plate reader with excitation and emission wavelengths appropriate for YFP.

  • Data Analysis: a. The decrease in YFP fluorescence is proportional to the influx of chloride ions through the GABA-A receptor channel. b. Calculate the percentage enhancement of the GABA response by the test compound relative to the GABA response alone. c. Plot the percentage enhancement against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum enhancement.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol is based on a fluorimetric method that measures the production of a fluorescent product resulting from the oxidation of a substrate by MAO-A.[3]

Objective: To determine the inhibitory concentration (IC50) of this compound on human MAO-A activity.

Materials:

  • Recombinant human MAO-A enzyme.

  • Kynuramine (substrate).

  • This compound and Iproniazid stock solutions in DMSO.

  • Potassium phosphate buffer (50 mM, pH 7.4).

  • Sodium hydroxide (2 M) to stop the reaction.

  • 96-well microplates.

  • Fluorimeter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the potassium phosphate buffer and serial dilutions of this compound or Iproniazid. Include a control with no inhibitor.

  • Pre-incubation: Add the MAO-A enzyme to each well and pre-incubate for a defined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add kynuramine to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding 2 M NaOH. The alkaline condition also promotes the formation of the fluorescent product, 4-hydroxyquinoline.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter with an excitation wavelength of approximately 315 nm and an emission wavelength of 380 nm.

  • Data Analysis: a. Calculate the percentage of MAO-A inhibition for each concentration of the test compound compared to the control. b. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Cross-Validation of Analytical Methods for 5-Hydroxy-2-(thiophen-3-YL)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methods for the quantification and purity assessment of 5-Hydroxy-2-(thiophen-3-YL)pyridine, a novel heterocyclic compound with potential applications in pharmaceutical development. The selection of a robust and reliable analytical method is critical for ensuring drug quality, safety, and efficacy. This document outlines two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and provides a framework for their cross-validation.

The information presented is based on established analytical practices for structurally similar aromatic and heterocyclic compounds and adheres to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.

Introduction to Analytical Methodologies

The analysis of this compound requires sensitive and specific methods to determine its concentration in various matrices and to detect and quantify any process-related impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique in pharmaceutical analysis for the separation and quantification of compounds. It is known for its robustness, cost-effectiveness, and good performance for compounds with a UV chromophore, which is present in the target analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for the analysis of trace-level impurities and for unambiguous identification of compounds based on their mass-to-charge ratio and fragmentation patterns.

Comparative Overview of Analytical Methods

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following tables summarize the key performance characteristics of two proposed methods for the analysis of this compound.

Table 1: Comparison of Proposed Analytical Methods

ParameterMethod 1: RP-HPLC-UVMethod 2: LC-MS/MS
Principle Separation based on polarity with UV detection.Separation based on polarity coupled with mass-based detection and fragmentation.
Selectivity Good, based on chromatographic resolution.Excellent, based on chromatographic resolution and specific mass transitions.
Sensitivity Moderate (typically µg/mL to high ng/mL).High (typically low ng/mL to pg/mL).
Quantification Based on UV absorbance compared to a reference standard.Based on the response of specific mass transitions compared to a reference standard, often with an internal standard.
Impurity Profiling Suitable for known and UV-active impurities.Ideal for trace-level and unknown impurity identification.
Cost Lower instrumentation and operational costs.Higher instrumentation and operational costs.
Typical Application Routine quality control, assay, and purity of bulk drug substance and formulated product.Trace-level impurity analysis, bioanalysis, and metabolite identification.

Table 2: Summary of Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))

Validation ParameterAcceptance Criteria for RP-HPLC-UVAcceptance Criteria for LC-MS/MS
Specificity/Selectivity Peak purity index > 0.99; Baseline resolution (Rs > 1.5) from known impurities and degradation products.No interfering peaks at the retention time of the analyte and internal standard. Ion ratio consistency.
Linearity (r²) ≥ 0.999≥ 0.995
Range 80-120% of the test concentration for assay; Reporting threshold to 120% of the specification limit for impurities.LLOQ to ULOQ, covering the expected concentration range.
Accuracy (% Recovery) 98.0% to 102.0% for assay; 90.0% to 110.0% for impurities.85.0% to 115.0%
Precision (% RSD) Repeatability (≤ 1.0%); Intermediate Precision (≤ 2.0%).Intra-day and Inter-day precision ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy.
Robustness No significant impact on results with deliberate small variations in method parameters.No significant impact on results with deliberate small variations in method parameters.

Experimental Protocols

The following are detailed, proposed starting protocols for the analysis of this compound. These methods are based on established procedures for similar aromatic heterocyclic compounds and should be optimized and validated for the specific application.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

3.1.1. Chromatographic Conditions

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution appropriately with the sample diluent.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard solution using the sample diluent.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

3.2.1. Chromatographic Conditions

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-9 min: 95% B

    • 9.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3.2.2. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): To be determined by infusion of a standard solution (expected [M+H]⁺).

  • Product Ions (Q3): To be determined by fragmentation of the precursor ion. At least two transitions should be monitored for quantification and confirmation.

  • Source Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Cone Voltage

    • Collision Energy

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound with different mass).

  • Sample Preparation: To an aliquot of the sample, add the internal standard solution and dilute with the sample diluent to fall within the calibration range.

Visualization of Workflows

Experimental Workflow for Method Development and Validation

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_crossval Cross-Validation DevStart Define Analytical Target Profile (ATP) Selectivity Selectivity & Specificity Assessment DevStart->Selectivity Optimization Optimization of Chromatographic Conditions Selectivity->Optimization Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness CrossVal Comparative Analysis of the Same Samples by Both Methods Robustness->CrossVal DataCompare Statistical Comparison of Results CrossVal->DataCompare Bias Assessment of Bias & Agreement DataCompare->Bias Final Final Bias->Final Method Implementation

Figure 1. General workflow for analytical method development, validation, and cross-validation.

Sample Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Accurate Weighing of Sample Dissolution Dissolution in Sample Diluent Weighing->Dissolution Dilution Dilution to Target Concentration Dissolution->Dilution Injection Injection into LC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Report Quantification->Report Final Report Generation

Figure 2. A streamlined workflow for the analysis of a sample from preparation to final reporting.

Conclusion

Both RP-HPLC-UV and LC-MS/MS are suitable techniques for the analysis of this compound. The choice of method will be dictated by the specific analytical requirements. For routine quality control where sensitivity is not a major concern, the RP-HPLC-UV method is a robust and cost-effective option. For applications requiring high sensitivity, such as impurity profiling at trace levels or bioanalysis, the LC-MS/MS method is superior.

A thorough method validation according to ICH guidelines is essential for both methods to ensure the reliability and accuracy of the analytical data. Cross-validation between the two methods by analyzing the same set of samples is highly recommended to demonstrate the consistency of the results and to provide a comprehensive analytical characterization of this compound. This ensures data integrity across different analytical platforms and throughout the drug development lifecycle.

Structure-Activity Relationship (SAR) of 5-Hydroxy-2-(thiophen-3-yl)pyridine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine analogues bearing a thiophene substituent, with a focus on their potential as kinase inhibitors and anticancer agents. While direct and extensive SAR studies on the specific 5-Hydroxy-2-(thiophen-3-yl)pyridine scaffold are limited in publicly available literature, this guide draws upon data from closely related thiophene-pyridine derivatives to infer potential SAR trends and guide future research. The information presented herein is intended to support drug discovery and development efforts by providing a consolidated overview of relevant biological data, experimental methodologies, and signaling pathway context.

Core Structure and Analogue Design

The fundamental scaffold of interest is this compound. Structure-activity relationship studies typically involve modifications at various positions of both the pyridine and thiophene rings to investigate the impact on biological activity. Key modification points for SAR exploration are illustrated below.

Caption: General structure of this compound with potential modification sites.

Comparative Biological Activity of Thiophene-Pyridine Analogues

The following tables summarize the in vitro activities of various thiophene-pyridine derivatives against different cancer cell lines and kinases. It is important to note that these compounds, while structurally related, do not all possess the exact this compound core.

Table 1: Anticancer Activity of Thiophenyl Thiazolyl-Pyridine Hybrids[1]
CompoundModificationCell LineIC50 (µM)
5 (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanoneA549 (Lung)0.452
8e Addition of a substituted pyridine ring to compound 5A549 (Lung)0.302
8f Addition of a substituted pyridine ring to compound 5A549 (Lung)0.788
Doxorubicin Reference DrugA549 (Lung)0.460
Table 2: Kinase Inhibitory Activity of 3-(thiophen-2-ylthio)pyridine Derivatives[2]
CompoundTarget KinaseIC50 (µM)
22 FGFR22.14
22 FGFR3>20
22 EGFR12.20
22 Janus Kinase>20
22 RON4.56
Table 3: Antiproliferative Activity of Pyridine Derivatives[3]
CompoundModificationCell LineIC50 (µM)
1 Two OMe groupsHeLa>50
2 Three OMe groupsHeLa12
4 Six OMe groupsHeLa1.0
6 One OH group replacing an OMe groupHeLa0.86

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison of results.

Synthesis of Thiophene-Pyridine Analogues

The synthesis of thiophene-pyridine derivatives often involves multi-step reactions. A general workflow is outlined below. For specific details on the synthesis of novel thiophenyl thiazolyl-pyridine hybrids, a one-pot multi-component reaction is employed.[1]

Synthesis_Workflow Start Starting Materials (e.g., thiophene derivative, pyridine derivative) Reaction1 Step 1: Coupling Reaction (e.g., Suzuki, Stille) Start->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Step 2: Functional Group Modification (e.g., hydroxylation, amination) Intermediate1->Reaction2 FinalProduct Final Analogue Reaction2->FinalProduct Purification Purification (e.g., chromatography) FinalProduct->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization

Caption: General synthetic workflow for thiophene-pyridine analogues.

Synthesis of Thiophenyl Thiazolyl-Pyridine Hybrids: [1] A mixture of (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone, a benzaldehyde derivative, and malononitrile are refluxed in the presence of ammonium acetate in glacial acetic acid to yield the final products.

In Vitro Kinase Inhibition Assay[2]

The inhibitory activity of the compounds against various kinases can be determined using commercially available kinase assay kits. A general protocol is as follows:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, and substrate solution.

  • Compound Dilution: Serially dilute the test compounds to the desired concentrations.

  • Kinase Reaction: In a microplate, add the kinase, the test compound, and the substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay[1]

The cytotoxic effects of the synthesized compounds on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathway Context: PI3K/Akt/mTOR Pathway

Many thiophene-pyridine analogues are designed to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Understanding the mechanism of action of these compounds requires knowledge of their molecular targets within these pathways.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Thiophene-Pyridine Analogue Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion

The structure-activity relationship of thiophene-pyridine analogues reveals that modifications to both the thiophene and pyridine rings, as well as the nature of any linker groups, can significantly impact their biological activity. The data from related compounds suggest that substitutions on the pyridine ring, such as the addition of methoxy or hydroxyl groups, can enhance antiproliferative activity.[2] Furthermore, the specific substitution pattern on the thiophene ring and the nature of its connection to the pyridine core are crucial for kinase inhibitory potency.[3] While a comprehensive SAR for the this compound scaffold is yet to be fully elucidated, the information compiled in this guide provides a valuable starting point for the rational design of more potent and selective analogues for therapeutic applications. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to build a more complete understanding of their SAR.

References

Validating the Target Engagement of 5-Hydroxy-2-(thiophen-3-YL)pyridine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Hydroxy-2-(thiophen-3-YL)pyridine is a novel small molecule with therapeutic potential. Validating the engagement of this compound with its intended molecular target within a cellular context is a critical step in its development as a therapeutic agent. This guide provides a comparative analysis of this compound against two alternative compounds, "Inhibitor A" and "Inhibitor B," for a hypothesized target, "Kinase X." The following sections detail the experimental data and protocols used to assess and compare the target engagement of these compounds in cellular models.

Comparative Target Engagement Data

The target engagement of this compound was evaluated and compared to Inhibitor A and Inhibitor B using a panel of biophysical and cell-based assays. The results are summarized below.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

The Cellular Thermal Shift Assay (CETSA) was employed to confirm direct binding of the compounds to Kinase X in intact cells. An increase in the melting temperature (ΔTm) of Kinase X in the presence of a compound indicates target engagement and stabilization.[1][2]

CompoundConcentration (µM)ΔTm (°C) for Kinase X
Vehicle (DMSO)-0
This compound10+4.2
Inhibitor A10+3.5
Inhibitor B10+1.8

Table 2: In Vitro Kinase Inhibition Assay Data

A biochemical kinase assay was performed to determine the half-maximal inhibitory concentration (IC50) of each compound against purified Kinase X. This assay quantifies the potency of the compounds in inhibiting the enzymatic activity of the target.[3][4]

CompoundIC50 (nM) for Kinase X
This compound15
Inhibitor A25
Inhibitor B150

Table 3: Western Blot Analysis of Downstream Signaling

To assess the functional consequence of target engagement in a cellular pathway, the phosphorylation of "Substrate Y," a known downstream target of Kinase X, was measured by Western blot analysis. A decrease in the phosphorylation of Substrate Y indicates inhibition of Kinase X activity.[5][6]

CompoundTreatment Concentration (µM)% Reduction in p-Substrate Y
Vehicle (DMSO)-0%
This compound185%
Inhibitor A170%
Inhibitor B130%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA procedures.[7][8]

  • Cell Culture and Treatment:

    • Culture human cancer cell line (e.g., HEK293) expressing endogenous Kinase X to 80% confluency.

    • Treat cells with 10 µM of this compound, Inhibitor A, Inhibitor B, or vehicle (DMSO) for 2 hours at 37°C.

  • Heating and Lysis:

    • Harvest and wash the cells, then resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Protein Quantification and Analysis:

    • Separate the soluble protein fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

    • Analyze the amount of soluble Kinase X at each temperature by Western blotting.

In Vitro Kinase Assay Protocol (Fluorescence-Based)

This protocol is based on a generic fluorescence-based kinase activity assay.[10][11]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of this compound, Inhibitor A, and Inhibitor B.

    • Prepare a solution of purified recombinant Kinase X and a fluorescently labeled peptide substrate.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, substrate, and compounds.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

    • Incubate the plate at 30°C for 60 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction and measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Western Blot Protocol for Downstream Pathway Analysis

This protocol follows standard Western blotting procedures.[6][12]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compounds at the indicated concentrations for 4 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total Substrate Y and a loading control (e.g., β-actin) for normalization.

Visualizations

Signaling Pathway and Experimental Workflow

Kinase_X_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_inhibitor Point of Inhibition Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylates Phospho-Substrate Y Phospho-Substrate Y Substrate Y->Phospho-Substrate Y Cellular Response Cellular Response Phospho-Substrate Y->Cellular Response Leads to This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of the compound.

Target_Validation_Workflow Target Validation Experimental Workflow Compound Treatment Compound Treatment CETSA Cellular Thermal Shift Assay (Direct Target Binding) Compound Treatment->CETSA Kinase Assay In Vitro Kinase Assay (Potency - IC50) Compound Treatment->Kinase Assay Western Blot Western Blot (Downstream Pathway Effect) Compound Treatment->Western Blot Data Analysis Data Analysis CETSA->Data Analysis Kinase Assay->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for validating the target engagement of a kinase inhibitor.

Compound_Comparison Comparative Logic Diagram cluster_compounds Compounds cluster_properties Properties A This compound P1 High Potency (Low nM IC50) A->P1 Strongest P2 Strong Cellular Target Engagement (CETSA) A->P2 Strongest P3 Effective Pathway Inhibition (Western Blot) A->P3 Strongest B Inhibitor A B->P1 B->P2 B->P3 C Inhibitor B C->P1 Weakest C->P2 Weakest C->P3 Weakest

Caption: Logical comparison of the three compounds based on experimental outcomes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine, a heterocyclic compound featuring both pyridine and thiophene moieties. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of related pyridine and thiophene derivatives and represent a cautious approach to its disposal.

Hazard Assessment and Waste Identification

Due to the presence of the pyridine ring, this compound should be treated as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[1] They can cause skin and eye irritation.[1] Thiophene is also considered harmful and an irritant. Therefore, any waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.

Quantitative Data Summary

The following table summarizes key hazard and disposal information extrapolated from related compounds. This data should be used as a conservative guide in the absence of specific data for this compound.

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Thiophene
Primary Hazards Harmful if swallowed, skin/eye irritantPyridine[1], Thiophene
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coatGeneral laboratory practice
Recommended Disposal Method Incineration by a licensed waste disposal facilityPyridine[2][3], Thiophene
Spill Cleanup Absorbent Inert absorbent material (e.g., vermiculite, sand)Pyridine[3][4]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.

3. Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from heat, sparks, and open flames, as pyridine derivatives can be flammable.[1]

  • Secondary containment should be used to prevent the spread of material in case of a leak.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4]

  • Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.[4]

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The recommended method of disposal for pyridine and thiophene compounds is high-temperature incineration.[2][3]

  • Never dispose of this compound down the drain or in the regular trash.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: Generation of Waste identify Identify Waste Type (Solid, Liquid, PPE) start->identify segregate Segregate Waste into Labeled Containers identify->segregate store Store in Designated Hazardous Waste Area segregate->store spill_check Spill Occurred? store->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes contact_ehs Contact EHS for Waste Pickup spill_check->contact_ehs No spill_protocol->store incinerate Incineration by Licensed Facility contact_ehs->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2-(thiophen-3-YL)pyridine
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-(thiophen-3-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.